Chemical Structure Analysis of 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine
Topic: Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] A Technical Guide to Structural Elucidation and Pharmacophore Profiling[1] Executive Summary The compound 1-(...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals[1]
A Technical Guide to Structural Elucidation and Pharmacophore Profiling[1]
Executive Summary
The compound 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine (C₁₆H₂₈N₂O) represents a strategic hybrid scaffold in medicinal chemistry, merging the lipophilic, cage-like structure of adamantane with the polar, metabolic handle of a morpholine ring.[1] This structural duality positions the molecule as a prime candidate for CNS-active therapeutics (targeting NMDA or Sigma receptors) and antiviral applications (Influenza A M2 channel blockers).[1]
This guide provides a rigorous technical analysis of the molecule’s physicochemical identity.[1] We move beyond basic characterization to explore the stereochemical implications of the C1 chiral center , the diastereotopic nature of the linker protons , and the fragmentation logic required for high-confidence mass spectrometry validation.[1]
The molecule is constructed from three distinct functional domains, each contributing specific physicochemical properties that dictate the analytical strategy.
Domain
Structural Feature
Pharmacological Function
Analytical Signature
A
Adamantane Cage (Tricyclic)
Provides metabolic stability and lipophilicity (LogP enhancement) for blood-brain barrier (BBB) penetration.[1]
NMR: Multiplets at 1.5–2.0 ppm.[1] MS: Characteristic 135 fragment.[1]
B
Ethylamine Linker (Substituted)
Chiral scaffold connecting the lipophilic head to the polar tail.[1] The C1 carbon is a stereocenter.[1]
Implication: In an achiral synthesis, this compound exists as a racemic mixture (
).[1] The presence of this chiral center renders the adjacent methylene protons (C2) diastereotopic , meaning they are magnetically non-equivalent and will appear as complex multiplets rather than a simple doublet in high-field NMR.[1]
Analytical Strategy: Protocol & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Definitive structural assignment and purity assessment.[1]
Solvent Selection:
is standard, but is recommended if the hydrochloride salt is analyzed to prevent amine proton exchange and observe the signal.[1]
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted intermediates).[1] A common route involves the reductive amination of 1-adamantyl bromomethyl ketone or the nucleophilic substitution of 1-(adamantan-1-yl)-2-chloroethan-1-amine.[1]
Experimental Workflow Visualization
The following diagram outlines a standard analytical validation workflow, linking synthesis intermediates to final QC checkpoints.
Caption: Analytical workflow for the validation of 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine, ensuring removal of lipophilic precursors before biological testing.
To ensure the integrity of the sample before use in biological assays (e.g., NMDA receptor binding), follow this self-validating check:
Visual Inspection: The free base should be a white/off-white solid.[1] Yellowing indicates oxidation of the amine.[1]
Solubility Test: Dissolve 1 mg in 1 mL of 0.1 M HCl.
Result: Solution must be clear. Turbidity implies the presence of neutral adamantane impurities (e.g., adamantanol or adamantanone) which are insoluble in acid.[1]
Visualization: Ninhydrin stain (turns purple for primary amines).[1]
Criterion: Single spot.[1] If a second spot appears near the solvent front, it is likely non-polar adamantane byproducts.[1]
References
National Center for Biotechnology Information (2025). PubChemLite Record for 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine (CID 16784844).[1] PubChem.[1][3] Available at: [Link][1]
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1] Chemical Reviews, 113(5), 3516–3604.[1] (Context on Adamantane Pharmacophores). Available at: [Link][1]
Pharmacological Properties of Adamantane-Morpholine Derivatives: A Technical Guide
Executive Summary: The Pharmacophore Synergy In modern medicinal chemistry, the adamantane nucleus is widely recognized as a "lipophilic bullet"[1]. Its highly symmetrical, rigid tricyclic cage structure facilitates exce...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Pharmacophore Synergy
In modern medicinal chemistry, the adamantane nucleus is widely recognized as a "lipophilic bullet"[1]. Its highly symmetrical, rigid tricyclic cage structure facilitates exceptional membrane permeability and blood-brain barrier (BBB) penetration, while simultaneously shielding adjacent functional groups from rapid metabolic cleavage[2]. However, this extreme lipophilicity often leads to poor aqueous solubility, limiting oral bioavailability.
The strategic conjugation of the adamantane core with a morpholine ring—a hydrophilic, hydrogen-bonding heterocycle—creates a highly tunable and synergistic pharmacophore[3]. This structural modification optimizes the partition coefficient (LogP), enhancing the pharmacokinetic profile (ADME) while unlocking a diverse array of pharmacological properties. Today, adamantane-morpholine derivatives are actively investigated for their potent anticancer, broad-spectrum antimicrobial, and neuroprotective activities[4].
Core Pharmacological Mechanisms
Anticancer Activity via TLR4-MyD88-NF-κB Axis Inhibition
Recent oncological studies have highlighted the profound cytotoxic effects of adamantane-morpholine derivatives, particularly against hepatocellular carcinoma (HCC)[4]. The tumor microenvironment in HCC is heavily driven by chronic inflammation mediated by Toll-like receptor 4 (TLR4)[4].
Adamantane-linked morpholine-4-carbothioimidates act as potent antagonists of the TLR4 signaling cascade[4]. Mechanistically, the adamantane moiety anchors into the hydrophobic pocket of the TLR4/MD-2 complex, while the morpholine oxygen participates in critical hydrogen bonding that stabilizes the inactive receptor conformation. By preventing the recruitment of the MyD88 adaptor protein, these derivatives halt the downstream phosphorylation and nuclear translocation of NF-κB, thereby silencing the transcription of pro-proliferative cytokines (IL-1β, TNF-α)[4].
Fig 1: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantane-morpholine derivatives.
Broad-Spectrum Antimicrobial and Antiviral Efficacy
The adamantane-morpholine scaffold exhibits significant bactericidal activity, particularly against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis[3]. The lipophilic adamantane domain acts as a membrane-anchoring wedge, disrupting the bacterial lipid bilayer, while the morpholine ring interacts with the polar heads of phospholipids, leading to a catastrophic loss of membrane integrity[3].
Furthermore, molecular dynamics simulations have demonstrated that adamantane-isothiourea-morpholine derivatives possess strong binding affinity toward the SARS-CoV-2 Main Protease (Mpro), exhibiting an inhibitory profile (ΔG_bind ≈ -40 kcal/mol) comparable to the clinical candidate opaganib[5].
Neuroprotection and Acetylcholinesterase (AChE) Shielding
In neurotoxicology, the adamantane-morpholine derivative TAMORF (1-[2-(2-thienyl)-2-adamantyl] morpholine) has demonstrated remarkable efficacy as a protector of acetylcholinesterase (AChE) against organophosphate nerve agents like soman[6]. The morpholine nitrogen provides critical hydrogen bonding within the allosteric sites of AChE, while the bulky adamantane cage sterically hinders the approach of the organophosphate to the enzyme's catalytic triad, preserving vital neurological function[6].
Quantitative Pharmacological Data
To contextualize the efficacy of these derivatives, the following tables summarize validated in vitro data for highly active adamantane-morpholine carbothioimidate compounds.
Table 1: In Vitro Cytotoxic Activity (IC₅₀, µM) against Human Tumor Cell Lines
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, emphasizing the causality behind specific reagent and workflow choices.
Protocol A: Synthesis of Adamantane-Morpholine Carbothioimidates
Objective: Synthesize 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates via S-alkylation[3].
Causality & Design: Acetone is explicitly selected as the solvent for the second step because its aprotic polar nature prevents the solvation of the thiolate anion. This maximizes the sulfur's nucleophilicity, driving the S-alkylation trajectory over N-alkylation. Anhydrous K₂CO₃ is used as a mild base to scavenge the generated hydrobromic acid without inducing side-chain degradation.
Thioamide Formation: Reflux 1-adamantyl isothiocyanate (1.0 eq) and morpholine (1.2 eq) in absolute ethanol for 2 hours. Cool the mixture to precipitate N-(adamantan-1-yl)morpholine-4-carbothioamide. Filter and recrystallize from ethanol.
S-Alkylation: Dissolve the thioamide (1.0 eq) in dry acetone. Add anhydrous K₂CO₃ (1.5 eq) and the appropriate substituted benzyl bromide (1.1 eq).
Reaction & Monitoring: Stir the mixture at room temperature for 12 hours. Self-Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the lower Rf thioamide spot is fully consumed.
Purification: Filter the inorganic salts, evaporate the acetone in vacuo, and recrystallize the solid from ethanol.
Structural Validation: Perform ¹H-NMR. The synthesis is validated by the disappearance of the carbothioamide N-H proton (broad singlet) and the emergence of a sharp benzylic CH₂ singlet at ~3.99 ppm, confirming S-alkylation[3].
Fig 2: Two-step synthetic workflow for adamantane-morpholine carbothioimidate derivatives.
Protocol B: In Vitro TLR4-MyD88-NF-κB Inhibition Assay
Objective: Quantify the suppression of TLR4-mediated inflammation in Hep-G2 cells[4].
Causality & Design: To prove that the adamantane-morpholine derivative actively inhibits the TLR4 pathway rather than merely causing generalized cell death, an MTT viability counterscreen must be run in parallel with the cytokine ELISA.
Cell Culture & Seeding: Seed Hep-G2 cells in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
Pre-treatment: Treat cells with varying concentrations of the adamantane-morpholine derivative (e.g., 1, 5, 10 µM) for 2 hours. Self-Validation Step: Include a vehicle-only negative control and an LPS-only positive control to establish the dynamic range of the inflammatory response.
Stimulation: Add LPS (1 µg/mL) to the wells to activate the TLR4 pathway. Incubate for 24 hours.
Quantification: Collect the supernatant. Use commercial ELISA kits to quantify secreted TNF-α and IL-1β.
Viability Counterscreen: Add MTT reagent to the remaining cells to ensure that >85% viability is maintained at the tested drug concentrations, validating that cytokine reduction is due to true signaling inhibition[4].
Conclusion
The fusion of the adamantane "lipophilic bullet" with the morpholine heterocycle represents a masterclass in rational drug design. By balancing membrane permeability with aqueous solubility and hydrogen-bonding capacity, adamantane-morpholine derivatives bypass the pharmacokinetic limitations of pure adamantyl compounds. Their proven efficacy in disrupting TLR4-mediated oncogenesis, penetrating bacterial membranes, and shielding critical neurological enzymes positions this pharmacophore as a highly versatile foundation for future drug development.
References
Al-Wahaibi, L. H., et al. (2017). "Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities." Molecules, 22(5), 703.
URL: [Link]
Hassan, H. M., et al. (2021). "Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling." American Journal of Cancer Research, 11(2), 350–369.
URL: [Link]
Milenković, D. A., et al. (2021). "Comparative MD Study of Inhibitory Activity of Opaganib and Adamantane-Isothiourea Derivatives toward COVID-19 Main Protease Mpro." ChemistrySelect, 6(33), 8681–8688.
URL: [Link]
Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.
URL: [Link]
Antonijević, B., et al. (2013). "Efficacy of adamanyl tenocyclidine derivative Tamorf as ChE protector in soman-poisoned rats." Arhiv za higijenu rada i toksikologiju, 64(2), 221-228.
URL: [Link]
The Lipophilic Bullet: Engineering Blood-Brain Barrier Penetration via Adamantane Amines
The development of central nervous system (CNS) therapeutics is notoriously bottlenecked by the blood-brain barrier (BBB). To overcome this, medicinal chemists frequently employ the adamantane scaffold—a highly symmetric...
Author: BenchChem Technical Support Team. Date: March 2026
The development of central nervous system (CNS) therapeutics is notoriously bottlenecked by the blood-brain barrier (BBB). To overcome this, medicinal chemists frequently employ the adamantane scaffold—a highly symmetric, bulky, and rigid tricyclic hydrocarbon. Often referred to as a "lipophilic bullet," the adamantane moiety is not merely a passive hydrophobic add-on; it is a precision-engineered structural motif that fundamentally alters the pharmacokinetic and pharmacodynamic landscape of primary amines[1].
This whitepaper provides an in-depth technical analysis of how adamantane amines—specifically amantadine, rimantadine, and memantine—balance extreme lipophilicity with low conformational entropy to achieve exceptional BBB penetration via both passive diffusion and active carrier-mediated transport.
Physicochemical Foundations of the Adamantane Scaffold
To understand the BBB permeability of adamantane amines, we must first deconstruct the physical chemistry of the adamantane cage (tricyclo[3.3.1.1^{3,7}]decane).
Surface Area and Entropy:
While adamantane significantly increases the partition coefficient (LogP) of a molecule, its hydrophobicity behaves differently than linear alkanes. Because of its highly compact, cross-linked structure, adamantane has a solvent-accessible surface area (SASA) of only 262 Ų, compared to 361 Ų for an extended linear alkane like n-decane[2]. Furthermore, adamantane possesses zero rotatable bonds. Causality: When an adamantane amine partitions into a lipid bilayer or binds to a target receptor (e.g., the NMDA receptor), it loses virtually no conformational entropy, making the binding thermodynamically highly favorable[2].
The pKa Equilibrium:
The addition of a primary amine provides the necessary aqueous solubility for systemic circulation. However, the pKa of these amines ranges from 10.2 to 10.6. At a physiological pH of 7.4, over 99% of the drug exists as a protonated cation[3]. This creates a paradox: how does a highly charged molecule cross the lipophilic BBB so efficiently?
Dual-Mode Blood-Brain Barrier Penetration
The exceptional CNS accumulation of adamantane amines is driven by a dual-mode transport mechanism:
A. Passive Diffusion via Le Chatelier’s Principle
Despite the vast majority of the drug being protonated, the unprotonated free base (<1%) is extremely lipophilic[3]. The adamantane cage allows this tiny fraction of free base to partition rapidly into the hydrophobic core of the endothelial lipid bilayer. Causality: As the free base diffuses across the membrane, Le Chatelier's principle drives the rapid deprotonation of the aqueous cation pool to maintain equilibrium, creating a continuous "sink" effect that pulls the drug into the brain parenchyma[3].
B. Carrier-Mediated Active Transport
Passive diffusion alone cannot account for the rapid and high-concentration accumulation of these drugs in the CNS. Recent pharmacokinetic studies have identified a specific,4 located at the BBB and the inner blood-retinal barrier[4]. This carrier actively recognizes the steric bulk of the adamantane cage coupled with the protonated amine, facilitating rapid transcellular transport of the charged species directly into the brain[4].
Comparative Physicochemical Profiling
The structural modifications among the three primary adamantane amines directly influence their lipophilicity and target engagement. The data below summarizes their physicochemical profiles.
The following diagram illustrates the concurrent passive and active transport pathways utilized by adamantane amines to cross the BBB.
Fig 1. Mechanistic pathways of adamantane amine blood-brain barrier penetration.
Self-Validating Experimental Protocols
To accurately assess the lipophilicity and BBB penetration of novel adamantane derivatives, standard assays must be heavily modified. Below are the validated protocols designed to eliminate false positives.
Protocol 1: High-Precision LogP Determination via LC-MS/MS Shake-Flask Method
Standard UV-Vis spectroscopy is insufficient for adamantane derivatives due to the lack of a strong chromophore. Therefore, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is required.
Preparation: Dissolve the adamantane amine (100 µM) in equal volumes of mutually saturated n-octanol and aqueous phosphate buffer (pH 7.4).
Equilibration: Agitate the mixture at 25°C for 24 hours to ensure thermodynamic equilibrium.
Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. Causality: Centrifugation is critical to eliminate micro-emulsions at the aqueous-organic interface. Micro-emulsions will falsely elevate the aqueous concentration reading, skewing the LogP artificially lower.
Quantification & Self-Validation: Extract aliquots from both phases and quantify via LC-MS/MS.
Self-Validation Step: Calculate the total mass recovered across both phases. A mass balance of <95% indicates non-specific binding to the glass vial or precipitation, invalidating the run and requiring the use of silanized glassware.
Protocol 2: In Vitro BBB Permeability and Transporter Affinity Assay
To differentiate passive lipid diffusion from active carrier-mediated transport, we utilize the TR-iBRB2 or hCMEC/D3 endothelial cell lines, which express the specific amantadine-sensitive organic cation transporter[4].
Cell Culture: Seed endothelial cells on permeable Transwell polycarbonate supports. Culture until a stable Transendothelial Electrical Resistance (TEER) >200 Ω·cm² is achieved. Causality: High TEER ensures tight junction integrity, preventing paracellular leakage from confounding transcellular transport data.
Substrate Application: Apply 10 µM [³H]-amantadine to the apical (blood-facing) chamber.
Mechanistic Deconvolution (Self-Validation): Run the assay under three parallel conditions to isolate transport mechanisms:
Condition A (Total Uptake): Standard buffer at 37°C.
Condition B (Passive Diffusion Only): Standard buffer at 4°C. Causality: Low temperature halts ATP-dependent and carrier-mediated processes, isolating the passive diffusion of the unprotonated fraction.
Condition C (Competitive Inhibition): 37°C buffer containing 2 mM unlabeled memantine. Causality: This saturates the active transporter. If Condition C yields significantly lower uptake than Condition A, carrier-mediated active transport is definitively validated.
Analysis: Lyse the cells and quantify intracellular accumulation via liquid scintillation counting.
References
Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, NIH.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2130, Amantadine." PubChem, NIH.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5071, Rimantadine." PubChem, NIH.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4054, Memantine." PubChem, NIH.
Thomaston, J. L., et al. "Inhibitors of the M2 Proton Channel Engage and Disrupt Transmembrane Networks of Hydrogen-Bonded Waters." PMC, NIH.
Cady, S. D., et al. "Distribution and Dynamics of Adamantanes in a Lipid Bilayer." PMC, NIH.
Endo, H., et al. "The Structural Characteristics of Compounds Interacting with the Amantadine-Sensitive Drug Transport System at the Inner Blood–Retinal Barrier." MDPI.
The Adamantane-Morpholine Scaffold: A Technical Guide to its History, Discovery, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals Abstract The adamantane nucleus, a rigid, lipophilic, and tricyclic hydrocarbon, has served as a privileged scaffold in medicinal chemistry, leading to the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane nucleus, a rigid, lipophilic, and tricyclic hydrocarbon, has served as a privileged scaffold in medicinal chemistry, leading to the development of antiviral and neuroprotective agents. The incorporation of a morpholine moiety, a six-membered heterocyclic ring containing both ether and secondary amine functionalities, represents a fascinating, albeit less explored, chapter in the history of adamantane derivatives. This technical guide provides a comprehensive overview of the history, discovery, and scientific importance of morpholine-substituted adamantane compounds. We will delve into the initial discoveries, the underlying scientific rationale, detailed synthetic protocols, and the structure-activity relationships that have been uncovered. This guide aims to be a definitive resource for researchers and professionals in drug discovery and development, offering insights into a unique class of compounds with potential therapeutic applications.
Introduction: The Convergence of Two Privileged Scaffolds
The journey into the world of morpholine-substituted adamantane compounds begins at the intersection of two independently significant molecular architectures in medicinal chemistry.
The Adamantane Cage: A Lipophilic Anchor
First isolated from petroleum in 1933, adamantane's unique cage-like structure and high lipophilicity quickly captured the attention of chemists. Its rigid framework provides a stable and predictable three-dimensional structure, making it an ideal scaffold for the precise positioning of pharmacophoric groups. The introduction of an adamantyl group into a drug molecule can significantly enhance its metabolic stability and ability to cross biological membranes, including the blood-brain barrier.[1] This has led to the successful development of several adamantane-based drugs, most notably the antiviral agents amantadine and rimantadine, and the N-methyl-D-aspartate (NMDA) receptor antagonist memantine, used in the treatment of Alzheimer's disease.[1]
The Morpholine Ring: A Versatile Heterocycle
Morpholine, a simple heterocycle, is a common building block in the synthesis of a wide array of therapeutic agents.[2] Its presence in a molecule can improve pharmacokinetic properties, such as aqueous solubility and metabolic stability. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing the molecule's interaction with biological targets.[2]
The combination of these two structural motifs—the bulky, lipophilic adamantane cage and the polar, versatile morpholine ring—creates a class of compounds with a unique physicochemical profile, suggesting the potential for novel pharmacological activities.
The Genesis: Early Discoveries and the Antiviral Quest
The story of morpholine-substituted adamantane compounds appears to have its roots in the broader search for effective antiviral agents in the mid-20th century. Following the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the early 1960s, researchers began to explore a wide range of N-substituted adamantane derivatives to improve upon its activity and spectrum.
A key milestone in this exploration is the 1971 patent filed by E.I. du Pont de Nemours and Company, which explicitly describes a series of N-substituted adamantane compounds, including those with a morpholine ring, for the control of influenza A virus infections.[3] This patent discloses compounds such as 1-(morpholinomethyl)adamantane and its derivatives.
Synthesis and Characterization: Building the Adamantane-Morpholine Conjugate
The synthesis of morpholine-substituted adamantane compounds generally follows established methodologies for the N-alkylation of amines. The core reaction involves the formation of a C-N bond between the adamantane moiety and the nitrogen atom of the morpholine ring.
General Synthetic Pathway
A common and straightforward approach to synthesize N-(1-adamantylmethyl)morpholine involves a two-step process starting from the readily available 1-adamantanecarboxylic acid.
Caption: General synthetic route to N-(1-adamantylmethyl)morpholine.
Detailed Experimental Protocol: Synthesis of 1-(Morpholinomethyl)adamantane Hydrochloride
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative morpholine-substituted adamantane compound.
Step 1: Synthesis of 1-Adamantanecarbonyl Chloride
To a solution of 1-adamantanecarboxylic acid (1 equivalent) in dry toluene, add thionyl chloride (1.5 equivalents) dropwise at room temperature under a nitrogen atmosphere.
Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 1-adamantanecarbonyl chloride, which can be used in the next step without further purification.
To a suspension of LiAlH₄ (2 equivalents) in dry THF at 0 °C, add a solution of N-(1-adamantoyl)morpholine (1 equivalent) in dry THF dropwise.
Heat the reaction mixture to reflux and stir for 6-8 hours.
Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
Filter the resulting precipitate and wash with THF.
Concentrate the filtrate under reduced pressure to obtain the crude 1-(morpholinomethyl)adamantane.
Step 4: Formation of the Hydrochloride Salt
Materials: 1-(Morpholinomethyl)adamantane, Hydrochloric acid (in diethyl ether or as a gas).
Procedure:
Dissolve the crude 1-(morpholinomethyl)adamantane in diethyl ether.
Add a solution of HCl in diethyl ether dropwise until precipitation is complete.
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain 1-(morpholinomethyl)adamantane hydrochloride as a white solid.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the functional groups.
Melting Point: To assess the purity of the solid product.
Biological Activity and Mechanism of Action
The primary therapeutic area explored for morpholine-substituted adamantane compounds has been as antiviral agents, specifically against the influenza A virus.
Antiviral Activity
The 1971 patent by Du Pont claims that these compounds are effective in controlling influenza A virus infections.[3] However, a more recent study investigating inhibitors of the amantadine-resistant M2-S31N proton channel of the influenza A virus found that a compound with a morpholine substitution was significantly less active than its piperidine analog. This suggests that while the morpholine moiety is tolerated, it may not be optimal for potent inhibition of this particular viral target.
Mechanism of Action
The proposed mechanism of action for the antiviral activity of these compounds is likely similar to that of amantadine and other N-substituted adamantane derivatives. They are believed to act as inhibitors of the M2 proton channel of the influenza A virus.
Caption: Proposed mechanism of antiviral action.
The M2 protein forms a tetrameric ion channel in the viral envelope that is essential for the uncoating of the virus within the host cell. By blocking this channel, adamantane derivatives prevent the influx of protons into the viral particle, which is a necessary step for the release of the viral genome into the cytoplasm and subsequent replication.
Structure-Activity Relationship (SAR) Insights
While comprehensive SAR studies specifically focusing on morpholine-substituted adamantanes are limited, some general principles can be inferred from the broader class of N-substituted adamantane derivatives.
Nature of the Heterocyclic Amine: The observation that a morpholine derivative was less active than its piperidine counterpart against the M2-S31N mutant suggests that the nature of the heterocyclic ring is crucial for activity. The higher basicity and different conformational properties of piperidine compared to morpholine may contribute to a more favorable interaction with the M2 channel.
Linker Length and Flexibility: The length and flexibility of the linker between the adamantane cage and the morpholine ring can influence activity. A methyl linker, as in 1-(morpholinomethyl)adamantane, is a common feature in these early compounds.
Substitution on the Adamantane Core: Substitution on the adamantane nucleus itself is known to affect the activity of amantadine derivatives.[4] It is likely that similar effects would be observed with morpholine-substituted analogs.
Table 1: Comparative Activity of Adamantane Derivatives against Influenza M2-S31N
Compound
Heterocyclic Moiety
Relative Activity
Analog 1
Piperidine
More Active
Analog 2
Morpholine
Less Active
Note: This table is based on qualitative data from a single study and is intended for illustrative purposes.
Future Perspectives and Conclusion
The exploration of morpholine-substituted adamantane compounds represents an early chapter in the rich history of adamantane-based drug discovery. While they may not have achieved the same level of prominence as amantadine or memantine, their study provides valuable insights into the chemical space of adamantane derivatives.
The initial focus on their antiviral properties was a logical extension of the research that led to the first generation of adamantane drugs. However, the vast pharmacological potential of the adamantane scaffold suggests that these morpholine-containing compounds could be revisited for other therapeutic applications. For instance, the combination of a lipophilic adamantane core and a polar morpholine ring might be advantageous for targeting the central nervous system.
Further research is warranted to fully elucidate the potential of this chemical class. This should include:
Expanded Synthesis and Library Development: The synthesis of a broader range of morpholine-substituted adamantane derivatives with variations in linker length, substitution on the adamantane and morpholine rings, and stereochemistry.
Comprehensive Biological Screening: Evaluation of these compounds against a wider range of biological targets, including other viral proteins, ion channels, and enzymes.
Detailed SAR Studies: Systematic investigation of the structure-activity relationships to guide the design of more potent and selective compounds.
Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535-43.
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Prichard, W. W. (1971). U.S. Patent No. 3,592,934. Washington, DC: U.S. Patent and Trademark Office. [3]
Scherm, A., & Peteri, D. (1973). Virucidal N-(2-aminoethoxy)acetyl-aminoadamantanes. Arzneimittel-Forschung, 23(5), 718-721.
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Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][8]
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Stankiewicz, M., et al. (2019). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks, 9(4), 3206-3214.[1]
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Horvat, M., et al. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 28(4), 694-699.[11]
An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(02), 219-231. [Link][12][13]
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Pham, V. H., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4651-4657.[17]
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Pham, V. H., et al. (2020). A Simple Process for the Synthesis of 1-Aminoadamantane Hydrochloride. Organic Preparations and Procedures International, 52(1), 77-80.[19]
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Zhang, Y., et al. (2017). Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1 H -indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents. RSC Advances, 7(81), 51336-51346.[12]
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Whitepaper: 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine in Advanced Drug Design
Executive Summary In modern rational drug design, the strategic selection of pharmaceutical intermediates dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern rational drug design, the strategic selection of pharmaceutical intermediates dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (API). 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine (CAS: 953908-68-4) represents a highly specialized, bifunctional scaffold[1]. By fusing the extreme lipophilicity and steric bulk of an adamantane moiety with the hydrophilic, hydrogen-bonding capacity of a morpholine ring, this intermediate offers a unique structural platform.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptions. We will explore the causality behind its structural components, detail self-validating synthetic protocols for its functionalization, and map its trajectory into downstream therapeutic applications such as neuroprotection and antiviral development.
Chemical Identity & Physicochemical Profiling
Understanding the quantitative metrics of this intermediate is critical for predicting its behavior in both synthetic reactors and biological systems. The compound features a primary amine situated between a rigid polycyclic cage and a saturated heterocycle, making it an ideal nucleophile for targeted derivatization.
Table 1: Quantitative Physicochemical Data & Design Rationale
Property
Value
Rationale / Implication for Drug Design
CAS Registry Number
953908-68-4
Unique identifier for regulatory compliance and sourcing[1].
Molecular Formula
C16H28N2O
Optimal heavy atom count; provides a robust scaffold without violating Lipinski's Rule of 5[2].
Monoisotopic Mass
264.22015 Da
Low molecular weight allows for extensive downstream functionalization (e.g., amidation) while remaining orally bioavailable[2].
SMILES String
C1COCCN1CC(C23CC4CC(C2)CC(C4)C3)N
Highlights the spatial separation of the lipophilic cage and the basic morpholine nitrogen[2].
Structural Moieties
Adamantane, Morpholine, Ethanamine
Balances blood-brain barrier (BBB) penetration with aqueous solubility and metabolic stability.
Strategic Pharmacophore Fusion: Causality in Design
The true value of 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine lies in its modular pharmacophore architecture. Every structural element serves a distinct, causal purpose in drug efficacy:
The Adamantane Cage: Adamantane is a rigid, three-dimensional hydrocarbon framework known for exceptional thermal stability and lipophilicity[3]. In drug design, incorporating adamantane forces the molecule to partition effectively into lipid bilayers, making it highly penetrant to the Central Nervous System (CNS). Furthermore, its immense steric bulk acts as a "metabolic shield," sterically hindering Cytochrome P450 enzymes from oxidizing adjacent functional groups.
The Morpholine Ring: Morpholine is extensively used in the pharmaceutical industry to tune the physicochemical properties of APIs[4]. While piperidine is often too basic (pKa ~11), the oxygen atom in morpholine exerts an electron-withdrawing effect, lowering the basicity of the nitrogen (pKa ~8.3). This ensures that a significant fraction of the drug remains un-ionized at physiological pH (7.4), drastically improving intestinal absorption and oral bioavailability.
The Primary Ethanamine Core: The primary amine serves as the synthetic anchor. It is highly nucleophilic, allowing for rapid diversification via amidation, reductive amination, or alkylation.
Caption: Pharmacophore contributions of the intermediate to specific downstream therapeutic pathways.
To utilize this intermediate effectively, chemists must navigate the steric hindrance imposed by the adamantane group. The following protocols are engineered with built-in causality and self-validating quality control steps to ensure high-yield functionalization.
Reductive Amination Workflow
Objective: Convert the primary amine into a functionalized secondary amine using a target aldehyde.
Causality & Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (forming tertiary amines or quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃) is chosen because it is a mild reducing agent that selectively targets the intermediate iminium ion without reducing the unreacted aldehyde.
Step-by-Step Methodology:
Imine Formation: Dissolve 1.0 equivalent (eq) of 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine in anhydrous Dichloromethane (DCM). Add 1.05 eq of the target aldehyde.
Causality: DCM is a non-polar, aprotic solvent that perfectly solubilizes the highly lipophilic adamantane core while remaining inert to the reactants.
Acid Catalysis: Add 1.2 eq of glacial acetic acid (AcOH).
Causality: AcOH protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the equilibrium toward imine formation.
Reduction: Stir for 2 hours at room temperature, then add 1.5 eq of NaBH(OAc)₃ portion-wise.
Causality: Portion-wise addition mitigates the exothermic nature of the hydride transfer, preventing thermal degradation of the morpholine ring.
Self-Validation (In-Process Control): Extract a 10 µL aliquot, dilute in Acetonitrile, and inject into an LC-MS.
Validation Check: The reaction is deemed complete only when the primary amine peak (m/z 265.2 [M+H]⁺)[2] is entirely consumed and replaced by the target product mass.
Quench & Isolation: Quench slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Caption: Self-validating reductive amination workflow for intermediate functionalization.
Sterically Hindered Amidation
Objective: Couple the primary amine with a carboxylic acid to form a stable amide bond.
Causality & Rationale: The amine is situated adjacent to the bulky adamantane cage, creating immense steric hindrance. Standard carbodiimide coupling agents (like EDC/HOBt) will result in sluggish kinetics and poor yields. Therefore, HATU (a highly reactive uronium salt) combined with DIPEA in DMF is required.
Step-by-Step Methodology:
Activation: Dissolve 1.1 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.
Causality: Pre-activation forms a highly reactive active ester. DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing with the amine.
Coupling: Add 1.0 eq of the adamantane-morpholine intermediate. Stir at room temperature for 12–18 hours.
Causality: The extended reaction time compensates for the steric barrier preventing the amine from easily accessing the activated carbonyl carbon.
Self-Validation (In-Process Control): Perform a Ninhydrin stain on a silica TLC plate.
Validation Check: A negative (colorless) result at the baseline indicates the complete consumption of the primary amine (which would otherwise stain deep purple/blue).
Purification: Precipitate the product by pouring the DMF solution into ice-cold water, followed by vacuum filtration.
Downstream Therapeutic Applications
By utilizing 1-(adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine as a foundational building block, researchers can target several high-value therapeutic areas:
Neurodegenerative Diseases: Adamantane derivatives (such as Memantine) are proven NMDA receptor antagonists used in Alzheimer's disease[3]. Derivatizing this intermediate allows for the creation of next-generation neuroprotectants that leverage the morpholine ring for improved brain penetrance and reduced toxicity.
Antiviral Therapeutics: The adamantane cage is the core pharmacophore of Amantadine and Rimantadine, which block the M2 ion channel of the Influenza A virus[3]. Functionalizing the ethanamine core can yield novel inhibitors capable of overcoming resistant viral strains.
Targeted Oncology: Morpholine is a privileged scaffold in kinase inhibitors (e.g., Gefitinib)[4]. Fusing it with adamantane creates a unique spatial geometry that can selectively fit into hydrophobic pockets of mutated kinases, offering a novel approach to overcoming drug resistance in solid tumors.
The Adamantane Scaffold: A Technical Guide to Profiling Ligand Binding Affinity
Abstract The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique stereochemical and physicochemical properties have b...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon cage, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique stereochemical and physicochemical properties have been successfully exploited to enhance the pharmacological profiles of numerous therapeutic agents, from antivirals to neuroprotective and metabolic drugs. Understanding the precise binding affinity and thermodynamic profile of adamantane-based ligands is paramount for rational drug design and lead optimization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for characterizing the binding affinity of adamantane derivatives. We will explore the causalities behind experimental design, detail robust protocols for key biophysical assays, and outline computational workflows, thereby providing a self-validating framework for the rigorous assessment of these unique ligands.
The Adamantane Pharmacophore: A Foundation for High-Affinity Interactions
First isolated from crude oil in 1933, adamantane (tricyclo[3.3.1.13,7]decane) presents a perfectly symmetrical, strain-free diamondoid structure.[1] This unique architecture confers several advantageous properties that medicinal chemists leverage to design effective drugs:
Lipophilicity and Membrane Permeability: The bulky, non-polar nature of the adamantane cage significantly increases the lipophilicity of a molecule. This property is often exploited to enhance a drug's ability to cross cellular membranes and the blood-brain barrier (BBB), a critical feature for central nervous system (CNS) targets.[2]
Three-Dimensional Scaffolding: Unlike flat aromatic rings, the adamantane cage provides a rigid, tetrahedral scaffold. This allows for the precise, predictable orientation of functional groups into three-dimensional space, enabling optimized interactions with the often-complex topology of protein binding pockets.[1]
Metabolic Stability: The robust C-C single bonds of the adamantane nucleus are resistant to metabolic degradation. Incorporating this moiety can shield adjacent functional groups from enzymatic cleavage, thereby increasing the drug's in vivo half-life and stability.[3]
Hydrophobic Interactions: The adamantane cage itself can engage in highly favorable van der Waals and hydrophobic interactions within non-polar binding cavities, serving as a potent "hydrophobic anchor" that contributes significantly to the overall binding affinity.[3]
These properties have led to the successful development of several clinically approved drugs, including the antiviral amantadine, the Alzheimer's treatment memantine, and the DPP-4 inhibitor vildagliptin, validating adamantane as a core pharmacophoric element.[1][4]
Principles of Binding Affinity: Quantifying Molecular Recognition
The interaction between a ligand (L), such as an adamantane derivative, and its protein target (P) is a reversible process that reaches an equilibrium. The strength of this interaction is quantified by the equilibrium dissociation constant (KD) .[5]
P + L ⇌ PL
The KD is defined as the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. It is calculated as the ratio of the dissociation rate constant (koff) to the association rate constant (kon).
KD = koff / kon = [P][L] / [PL]
A lower KD value signifies a higher binding affinity, as less ligand is required to occupy 50% of the target sites.[5] Other common metrics include the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50), which quantify a ligand's ability to inhibit a protein's function and are often correlated with KD.
The following sections detail the primary experimental and computational methods used to determine these critical parameters for adamantane-based ligands.
Experimental Profiling of Binding Affinity
The selection of an appropriate biophysical technique is crucial and depends on factors such as the properties of the protein and ligand, the required throughput, and the specific information desired (e.g., kinetics vs. thermodynamics). Here, we detail three gold-standard, label-free techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and the fluorescence-based Fluorescence Polarization (FP) assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte (the adamantane ligand) flows over and binds to an immobilized ligand (the target protein).[6][7] This provides not only the equilibrium affinity (KD) but also the kinetic rate constants (kon and koff).
Causality Behind Experimental Choices in SPR:
Immobilization Strategy: The protein is typically immobilized because small molecules like adamantane derivatives (< 1000 Da) would not generate a sufficient signal change upon binding if they were the immobilized species.[8] Amine coupling is a common and robust method, but if it compromises the protein's binding site, a capture-based approach (e.g., using a His-tag or Biotin-tag) is preferred to ensure proper orientation.[9]
Ligand Density: For kinetic analysis of small molecules, a low density of immobilized protein is crucial. High densities can lead to "mass transport limitation," where the rate of analyte diffusion to the surface, rather than the intrinsic binding rate, becomes the limiting factor, skewing the kinetic data.[10]
Flow Rate: A high flow rate (e.g., 30-50 µL/min) is used during analyte injection to minimize mass transport effects and ensure a constant supply of analyte to the surface.[9][10]
Analyte Concentration: A wide concentration range of the adamantane ligand should be tested, typically spanning at least two orders of magnitude around the expected KD (e.g., 0.1x to 10x KD). This ensures a full binding isotherm can be generated for accurate kinetic and affinity fitting.[11]
Detailed Step-by-Step Protocol for SPR Analysis:
System Priming and Buffer Preparation:
Prepare a running buffer that ensures protein stability and minimizes non-specific binding (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[9]
Crucially, for small molecules often dissolved in DMSO, ensure the DMSO concentration is identical in both the running buffer and the analyte samples to minimize bulk refractive index mismatches. A final DMSO concentration of 1-5% is typical.[8]
Activate the carboxymethylated dextran surface of the sensor chip (e.g., a CM5 chip) with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) for 7 minutes.[12]
Inject the target protein, diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration, to achieve the desired immobilization level (e.g., 3000-5000 RU for initial screening, or a level calculated to give a theoretical Rmax of 100-150 RU for kinetic analysis).[13]
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.[13]
A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index effects.
Kinetic/Affinity Analysis:
Prepare a serial dilution series of the adamantane-based ligand in the running buffer (with matched DMSO). Include a zero-concentration sample (buffer only) for double referencing.
Perform a kinetic titration cycle:
Inject the lowest concentration of the ligand over the protein and reference surfaces for a set association time (e.g., 60-180 seconds).[5]
Switch back to running buffer flow and monitor the dissociation phase (e.g., 180-600 seconds).[5]
If necessary, inject a regeneration solution (e.g., mild acid/base or high salt) to remove any remaining bound analyte and prepare the surface for the next cycle.[13]
Repeat the cycle for each concentration in the series, typically from lowest to highest.
Data Analysis:
Process the raw sensorgrams by subtracting the reference channel data and the buffer-only injection data (double referencing).
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software. This will yield the kon, koff, and KD values.[11]
For steady-state affinity, plot the response at equilibrium against the analyte concentration and fit to a one-site binding model.
Figure 1: Generalized experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization of binding interactions. It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing a protein.[14] A single ITC experiment can determine the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.
Causality Behind Experimental Choices in ITC:
Sample Preparation: It is absolutely critical that the ligand (in the syringe) and the protein (in the cell) are in an identical, buffer-matched solution.[15] Any small mismatch in pH or buffer components will generate large heats of dilution, which can obscure the true binding signal. Dialysis of the protein against the final buffer used to dissolve the ligand is the most robust method to ensure a perfect match.
Concentrations and the 'c' Value: The success of an ITC experiment depends on the "c-value" (c = n[P]/KD, where [P] is the protein concentration). For accurate KD determination, the c-value should ideally be between 5 and 500.[16] This dictates the starting concentrations. If the KD is unknown, a common starting point is 20 µM protein in the cell and 200 µM ligand in the syringe.[16]
Titration Parameters: The number and volume of injections are chosen to ensure a complete binding isotherm is generated, from a state of no saturation to full saturation. Typically, a small initial injection is used to remove any air in the syringe tip, followed by 15-20 injections of a larger volume.[17]
Detailed Step-by-Step Protocol for ITC Analysis:
Sample Preparation:
Prepare a sufficient volume of buffer (e.g., 20 mM Phosphate or HEPES, 150 mM NaCl, pH 7.4). Degas the buffer thoroughly.
Prepare the protein solution (e.g., 20 µM) and dialyze it extensively against the degassed buffer.
Prepare the adamantane ligand solution (e.g., 200 µM) by dissolving the compound directly into the final dialysis buffer.
Accurately determine the final concentrations of both protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).
Thoroughly clean the sample cell and syringe with detergent and water as per the manufacturer's protocol.[9]
Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).
Carefully load the protein solution into the sample cell (~300 µL for a MicroCal ITC200), avoiding the introduction of bubbles.[9][15]
Load the ligand solution into the injection syringe (~100-120 µL), again ensuring no bubbles are present.[15]
Titration Experiment:
Allow the system to thermally equilibrate until a stable baseline is achieved.
Set up the titration parameters: a small initial injection (e.g., 0.4 µL) followed by a series of larger injections (e.g., 19 injections of 2 µL) with sufficient spacing between them (e.g., 150 seconds) to allow the signal to return to baseline.
Initiate the titration run.
Control Experiment and Data Analysis:
Perform a crucial control experiment by titrating the ligand from the syringe into the buffer-only solution in the cell. This measures the heat of dilution of the ligand.[17]
Integrate the raw thermogram peaks to obtain the heat change per injection.
Subtract the heats of dilution from the binding experiment data.
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable model (e.g., "One Set of Sites") to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[18]
Figure 2: Generalized experimental workflow for Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP)
FP is a solution-based fluorescence technique used to measure molecular binding. It relies on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. When this tracer binds to a much larger protein, its rotation slows dramatically, and the emitted light remains highly polarized.[19] For unlabeled adamantane ligands, a competitive assay format is used.
Causality Behind Experimental Choices in FP:
Tracer Design: The tracer is typically a known ligand for the target protein that has been chemically linked to a fluorophore (e.g., fluorescein). The fluorophore must be attached at a position that does not interfere with binding. The affinity of the tracer for the protein should be strong enough to provide a good signal window, but not so tight that it cannot be displaced by test compounds.[20]
Assay Window: The difference in polarization between the free tracer and the protein-bound tracer is the "assay window" (ΔmP). A large window (>70 mP) is desirable for a robust assay. This is maximized by having a large size difference between the tracer and the protein.[21]
Concentrations: The protein concentration is typically set at or near the KD of the tracer to ensure that a significant portion of the tracer is bound, but can still be competitively displaced. The tracer concentration is kept low (e.g., 1-10 nM) to avoid signal saturation and minimize inner filter effects.[21]
Detailed Step-by-Step Protocol for FP Competitive Binding Assay:
Assay Development (KD of Tracer):
First, determine the binding affinity of the fluorescent tracer for the target protein.
In a microplate, add a fixed, low concentration of the tracer (e.g., 5 nM) to a serial dilution of the target protein in FP buffer (e.g., PBS with 0.01% Tween-20).
Incubate to reach equilibrium (e.g., 30 minutes at room temperature, protected from light).[22]
Measure the fluorescence polarization (in mP units) using a plate reader equipped with appropriate excitation and emission filters and polarizers.
Plot mP vs. protein concentration and fit the data to a one-site binding model to determine the KD of the tracer.
Competitive Binding Assay (IC50 of Adamantane Ligand):
Prepare a solution containing the target protein and the fluorescent tracer in FP buffer. The concentrations are fixed based on the results from step 1 (e.g., protein at KD, tracer at 5 nM).
In a microplate, perform a serial dilution of the unlabeled adamantane test compound.
Add the protein/tracer mixture to the wells containing the test compound. Include controls for free tracer (no protein) and bound tracer (no test compound).
Incubate to allow the competition to reach equilibrium.
Measure the fluorescence polarization.
Data Analysis:
The polarization values will decrease as the concentration of the adamantane ligand increases and displaces the fluorescent tracer.
Plot the mP values against the logarithm of the adamantane ligand concentration.
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.
Quantitative Binding Affinity Data
The adamantane scaffold has been incorporated into inhibitors for a wide range of protein targets. The following tables summarize representative binding affinity data from the literature, illustrating the potency achieved with this versatile pharmacophore.
Table 1: Binding Affinity of Adamantane Derivatives for Viral and CNS Targets
In parallel with experimental methods, computational techniques play a vital role in predicting and rationalizing the binding of adamantane ligands. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two powerful in silico approaches.
Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the binding affinity, typically as a scoring function value (e.g., in kcal/mol).[25][26] This is invaluable for generating hypotheses about key binding interactions and for virtual screening of compound libraries.
Causality Behind the Docking Workflow:
Protein Preparation: The starting point is a high-resolution crystal structure of the target protein. It is critical to remove water molecules (unless specific water molecules are known to mediate binding), add hydrogen atoms, and assign correct protonation states and partial charges, as these factors heavily influence the electrostatic and hydrogen-bonding calculations that underpin the docking score.[8][26]
Ligand Preparation: The 3D structure of the adamantane ligand must be generated and energy-minimized. Rotatable bonds are defined to allow conformational flexibility during the docking simulation, which is essential for finding the optimal binding pose.[25]
Defining the Binding Site: The search space for the docking algorithm is defined by a "grid box" centered on the known or predicted active site. Making this box too large increases computation time and the risk of finding irrelevant poses; making it too small may miss the true binding mode.[26]
Remove solvent molecules and any co-crystallized ligands not relevant to the binding site.
Use the "Dock Prep" tool: add hydrogens, add Gasteiger charges, and merge non-polar hydrogens. Save the prepared protein as a PDBQT file.[8][25]
Ligand Preparation:
Build the adamantane ligand structure in a chemical drawing program and save it as a MOL2 or SDF file.
Open the ligand file in ChimeraX.
Use the "Dock Prep" tool to add hydrogens and assign charges. Save the prepared ligand as a PDBQT file. This format defines atom types and rotatable bonds for Vina.[25]
Defining the Grid Box:
Identify the active site, often by referencing the position of a co-crystallized ligand in the original PDB file.
In AutoDock Tools or ChimeraX, define the center and dimensions (in Ångströms) of a grid box that encompasses the entire binding pocket. A typical size is 20-30 Å in each dimension.[25]
Running AutoDock Vina:
Create a configuration text file specifying the paths to the protein and ligand PDBQT files, the grid box center and size coordinates, and the desired exhaustiveness (a parameter controlling the thoroughness of the search; a value of 32 is often a good balance).[25]
Execute AutoDock Vina from the command line, referencing the configuration file.
Analysis of Results:
Vina will output a PDBQT file containing the top-ranked binding poses and their corresponding predicted binding affinities (in kcal/mol).
Visualize the output file in ChimeraX or PyMOL. Analyze the top-scoring pose to identify key interactions (hydrogen bonds, hydrophobic contacts) between the adamantane ligand and protein residues.[26] It is crucial to note that docking scores are estimations and may not always correlate perfectly with experimental binding affinities.[21][28]
Figure 3: Generalized workflow for Molecular Docking using AutoDock Vina.
QSAR modeling is a statistical approach used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[29] For a series of adamantane derivatives, a QSAR model can predict the binding affinity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds.
Detailed Step-by-Step Workflow for QSAR Model Development:
Data Set Preparation:
Compile a dataset of adamantane derivatives with experimentally determined binding affinities (e.g., IC50 or Ki values) for a single target, measured under consistent conditions.[30]
Convert the biological activity to a logarithmic scale (e.g., pIC50 = -log(IC50)).
Split the dataset into a training set (typically ~80% of the compounds) for building the model and a test set (~20%) for validating its predictive power.[23]
Descriptor Calculation:
For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure and properties (e.g., topological, electronic, steric, hydrophobic).[23][30] Software like RDKit, PaDEL-Descriptor, or commercial packages can be used.
Model Building and Validation:
Using the training set, apply a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest or Partial Least Squares (PLS), to build a mathematical equation relating the descriptors to the pIC50 values.[15][29]
The goal is to select a small number of descriptors that best correlate with and predict activity.
Validate the model internally using cross-validation (e.g., leave-one-out) on the training set.
Validate the model externally by using it to predict the pIC50 values for the compounds in the test set. A good model will show a strong correlation between the predicted and experimental activities for the test set.[30]
Model Interpretation and Application:
Analyze the descriptors in the final QSAR equation to understand which molecular properties are most important for high-affinity binding. For example, the model might reveal that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position on the adamantane scaffold enhances binding.
Use the validated model to predict the affinity of virtual or newly designed adamantane derivatives before committing to their synthesis.
Conclusion and Future Directions
The adamantane scaffold remains a cornerstone of modern drug design, offering a unique combination of rigidity, lipophilicity, and metabolic stability. A rigorous and multi-faceted approach to determining binding affinity is essential for successfully leveraging these properties. This guide has outlined a self-validating framework that integrates robust experimental techniques like SPR and ITC with powerful computational methods such as molecular docking and QSAR. By understanding the causality behind each step—from buffer preparation to the selection of a docking search space—researchers can generate high-quality, reliable binding data.
The future of adamantane-based drug discovery will likely involve the increasing integration of these techniques with artificial intelligence and machine learning to more rapidly screen virtual libraries and predict ADMET properties.[4] As our understanding of complex biological targets deepens, the ability to precisely profile the binding interactions of this remarkable three-dimensional scaffold will continue to be a critical driver of therapeutic innovation.
References
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
Kim, H. B., et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 24(2), 646-650. [Link]
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]
Goksu, M., et al. (2015). In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes. Acta Pharmacologica Sinica, 36(7), 877-887. [Link]
Osman, D. A., et al. (2021). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. Molecules, 26(21), 6649. [Link]
nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.com. [Link]
Georgiev, M., et al. (2022). New Myrtenal–Adamantane Conjugates Alleviate Alzheimer's-Type Dementia in Rat Model. Pharmaceuticals, 15(9), 1056. [Link]
Sun, B., Xu, J., Liu, S., & Li, Q. X. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. PubMed. [Link]
Wang, J., et al. (2011). Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus. PLoS ONE, 6(6), e20038. [Link]
Optibrium. (2024). Machine Learning 101: How to train your first QSAR model. Optibrium Blog. [Link]
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. jchr.org. [Link]
Goodarzi, M., et al. (2011). Application of different chemometric tools in QSAR study of azolo-adamantanes against influenza A virus. Iranian Journal of Pharmaceutical Research, 10(3), 483-492. [Link]
Velazquez-Campoy, A., et al. (2015). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Bio-protocol. [Link]
Al-Obeidi, F. A., et al. (2025). Demonstrating the Absence of Correlation Between Molecular Docking and. Biochemistry & Cell Biology: A Tunisian Journal. [Link]
Jain, M. R., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals, 15(12), 1500. [Link]
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Blog. [Link]
Al-Adhami, M. I., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
Trofimov, A., et al. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Chemical Information and Modeling, 50(7), 1292-1304. [Link]
OpenSPR. (2022). Guide to Running an SPR Experiment. Nicoya Lifesciences. [Link]
De, P., & Li, Y. (2018). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1829, 137-148. [Link]
Toledo, C., et al. (2006). Survey of public domain software for docking simulations and virtual screening. Current Topics in Medicinal Chemistry, 6(17), 1849-1864. [Link]
Ottria, R., et al. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (134), 57273. [Link]
Starr, M. L., & Sparks, M. A. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1298, 169-183. [Link]
Ferreira, L. G., et al. (2013). Experimental versus predicted affinities for ligand binding to estrogen receptor: iterative selection and rescoring of docked poses systematically improves the correlation. Journal of Computer-Aided Molecular Design, 27(8), 707-721. [Link]
Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data. Nicoya Lifesciences Blog. [Link]
Shokri, B., et al. (2023). Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. Journal of Diabetes & Metabolic Disorders, 22(1), 743-753. [Link]
Bio-Rad. (2013). Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. [Link]
Synthesis protocols for 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine
Application Note: Strategic Synthesis of 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine Executive Summary This guide details the synthesis of 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine , a structural hybrid o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Synthesis of 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine
Executive Summary
This guide details the synthesis of 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine , a structural hybrid of the antiviral rimantadine and a morpholine pharmacophore. This scaffold is of significant interest in the development of NMDA receptor antagonists and viral M2 channel blockers.
The protocol utilizes a robust Ketone-Oxime-Amine strategy. Unlike direct reductive amination, which often suffers from low yields due to the steric bulk of the adamantane cage, this route ensures the exclusive formation of the primary amine while maintaining high regioselectivity.
Retrosynthetic Analysis & Strategy
The adamantane cage introduces significant lipophilicity and steric hindrance. Standard nucleophilic attacks on the carbonyl carbon adjacent to the adamantyl group are sluggish. Therefore, the strategy relies on installing the morpholine moiety before generating the primary amine.
Figure 1: Retrosynthetic logic prioritizing the installation of the morpholine ring prior to the amine generation to avoid steric conflicts.
Detailed Experimental Protocols
Stage 1: Synthesis of 1-(Adamantan-1-yl)-2-morpholinoethan-1-one
Objective: Displacement of the
-bromide with morpholine.
Critical Control: Temperature control is vital. While adamantyl ketones are hindered, -haloketones are potent electrophiles. Excess heat can lead to polymerization.
Morpholine (2.2 eq) — Acts as both nucleophile and proton scavenger.
Solvent: Anhydrous THF or Toluene.
Procedure:
Dissolve 1-adamantyl bromomethyl ketone (10 mmol, 2.57 g) in anhydrous THF (30 mL) in a round-bottom flask.
Cool the solution to 0°C using an ice bath.
Add morpholine (22 mmol, 1.9 mL) dropwise over 15 minutes.
Note: A white precipitate (morpholinium bromide) will form immediately.
Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).
Workup: Filter off the morpholinium bromide salt. Concentrate the filtrate under reduced pressure.
Purification: The residue is typically pure enough for the next step. If necessary, recrystallize from hexane/ethyl acetate.
Expected Yield: 85-92%
Appearance: White to off-white solid.
Stage 2: Oximation
Objective: Conversion of the ketone to the oxime to facilitate primary amine formation.
Mechanism: Acid-catalyzed condensation.[3]
Reagents:
-Morpholino ketone (from Stage 1)
Hydroxylamine hydrochloride (1.5 eq)
Sodium Acetate (2.0 eq)
Solvent: Ethanol/Water (3:1).
Procedure:
Dissolve the ketone (8 mmol) in Ethanol (20 mL).
Prepare a solution of Hydroxylamine HCl (12 mmol) and NaOAc (16 mmol) in water (5 mL) and add it to the ketone solution.
Reflux the mixture at 85°C for 3–6 hours.
Checkpoint: Adamantyl ketones react slowly due to sterics. Ensure complete consumption of starting material by TLC.
Workup: Evaporate ethanol. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
Dry organic layer over Na2SO4 and concentrate.
Expected Yield: >90% (Mixture of E/Z isomers).
Stage 3: Reduction to Target Amine
Objective: Reduction of the oxime to the primary amine.
Selection: LiAlH4 is preferred over catalytic hydrogenation (H2/Pd) here because the morpholine nitrogen can poison catalysts, and the adamantyl group requires strong reducing conditions.
Reagents:
Oxime intermediate (from Stage 2)
Lithium Aluminum Hydride (LiAlH4) (4.0 eq)
Solvent: Anhydrous THF.
Procedure:
Safety: Flame-dry a 2-neck flask and purge with Argon.
Suspend LiAlH4 (24 mmol) in dry THF (40 mL) and cool to 0°C.
Dissolve the Oxime (6 mmol) in dry THF (10 mL) and add dropwise to the hydride suspension.
Reflux the mixture for 12 hours.
Quenching (Fieser Method): Cool to 0°C. Carefully add:
0.9 mL Water
0.9 mL 15% NaOH
2.7 mL Water
Stir until a granular white precipitate forms. Filter through a Celite pad.
Isolation: Acidify the filtrate with HCl/Ether to precipitate the dihydrochloride salt, or concentrate to obtain the free base oil.
Quantitative Data Summary
Step
Transformation
Reagents
Approx. Yield
Key Observation
1
Alkylation
Morpholine, THF
88%
Precipitate of HBr salt indicates progress.
2
Oximation
NH2OH·HCl, EtOH
92%
Slow reaction; requires reflux.
3
Reduction
LiAlH4, THF
75%
Rigorous anhydrous conditions required.
Process Visualization
Figure 2: Step-by-step synthetic workflow from the bromoketone to the final amine.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectral signatures:
1H NMR (CDCl3):
Adamantane Protons: Multiplets at
1.5–2.0 ppm (15H).
Morpholine: Characteristic multiplets at
2.4–2.6 (N-CH2) and 3.6–3.7 (O-CH2).
Methine (Chiral Center): A distinct doublet of doublets (dd) around
2.8–3.2 ppm corresponding to the CH-NH2 proton.
Diagnostic: Disappearance of the ketone carbonyl signal in 13C NMR (~210 ppm) and appearance of the methine carbon (~55-60 ppm).
Synthesis of Rimantadine Analogs: Manchand, P. S., et al. "Synthesis and antiviral activity of metabolites of rimantadine."[5][6] Journal of Medicinal Chemistry, 1990, 33(7), 1992-1995.[5]
Optimal solvent systems for dissolving adamantane-morpholine compounds
Abstract Adamantane-morpholine conjugates represent a unique class of pharmacophores often utilized in antiviral, antitrypanosomal, and CNS-targeting drug discovery.[1][2] However, they present a distinct solubility para...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Adamantane-morpholine conjugates represent a unique class of pharmacophores often utilized in antiviral, antitrypanosomal, and CNS-targeting drug discovery.[1][2] However, they present a distinct solubility paradox: the adamantane moiety is a rigid, highly lipophilic diamondoid cage (LogP > 3), while the morpholine ring is a polar, basic heterocycle (pKa ~8.3).[1] This amphiphilic conflict often leads to precipitation in aqueous bioassays or poor retention in organic synthesis.[1][2] This guide provides a scientifically grounded protocol for solubilizing these compounds, utilizing pH manipulation, co-solvent systems, and supramolecular complexation.[1]
Part 1: Physicochemical Profiling & The Solubility Paradox
Before attempting dissolution, one must understand the competing forces at play.[1]
The Hydrophobic Anchor (Adamantane): The tricyclo[3.3.1.1
]decane cage is "grease-like." It drives the molecule into lipid bilayers but resists solvation in water.[2] It requires high-dielectric organic solvents or hydrophobic cavities (e.g., cyclodextrins) for stabilization.[1]
The Polar Head (Morpholine): The morpholine nitrogen is a proton acceptor.[2] In its neutral state, it aids solubility in alcohols; in its protonated state (pH < 6), it becomes a morpholinium cation, drastically improving aqueous solubility.[1]
The "Crash-Out" Risk:
A common error is dissolving the neutral compound in DMSO and diluting directly into a neutral pH 7.4 buffer. The morpholine remains unprotonated, and the hydrophobic effect of the adamantane cage dominates, causing immediate micro-precipitation that falsifies IC50 data.
Part 2: Solvent Selection Decision Matrix
Use the following logic flow to determine the optimal solvent system based on your application (Synthesis vs. Bioassay).
Figure 1: Decision matrix for selecting solvent systems based on the intended experimental application.
Part 3: Detailed Protocols
Protocol A: Preparation of Stable Stock Solutions (Universal)
Target Concentration: 10 mM – 50 mM
Storage:[2] -20°C, desiccated.
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[2] It disrupts the crystal lattice of adamantane derivatives effectively.
Procedure:
Weigh the solid compound into a glass vial (avoid polystyrene, as DMSO attacks it).[1]
Symptom:[2][6][7] Upon adding water, the solution turns milky or oily droplets form.[1]
Cause: The adamantane moieties are aggregating (hydrophobic effect).
Fix: You exceeded the critical solubility limit. Switch to Protocol C (Cyclodextrin) . The CD cavity sequesters the adamantane, preventing the oil droplets from coalescing.
Issue: Precipitation over time (24h)
Symptom:[2][6][7] Clear solution becomes cloudy after sitting in the fridge.
Cause: Crystal lattice energy is reclaiming the solute.[2]
Fix: Store working solutions at room temperature (if chemically stable) or prepare fresh.[2] Adamantane derivatives often have high melting points and crystallize aggressively at low temperatures.[1][2]
References
Host-Guest Complexation: Bazilin, A. V., et al. "Chromatographic study of complex formation of adamantane derivatives with β-cyclodextrin."[1][2] Russian Chemical Bulletin, 2016.[1]
Structural Insights: Zhang, Y., et al. "Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives."[1][2][7] Molecules, 2021.[1][2][5]
Morpholine Properties: National Center for Biotechnology Information.[1][2] "PubChem Compound Summary for CID 8083, Morpholine." PubChem, 2025.[1][2]
Drug Delivery: Wanka, R., et al.[1][2][8] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013.[1][2]
High-Fidelity Preparation of Adamantane Amine Stock Solutions for In Vitro Assays
[1][2] Abstract & Scope Adamantane amines (e.g., Amantadine, Rimantadine, Memantine) represent a unique class of pharmacophores characterized by a bulky, lipophilic tricyclic cage fused to a basic amine group. While stru...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Abstract & Scope
Adamantane amines (e.g., Amantadine, Rimantadine, Memantine) represent a unique class of pharmacophores characterized by a bulky, lipophilic tricyclic cage fused to a basic amine group. While structurally simple, their physicochemical duality—extreme hydrophobicity of the cage versus the high pKa (~10.[1]5) of the amine—creates specific challenges in in vitro assay preparation.
This guide provides a validated methodology for preparing, storing, and diluting adamantane amine stock solutions. It specifically addresses the risks of sublimation of free bases , plasticware adsorption , and solvent-induced cytotoxicity in ion channel (M2, NMDA) and antiviral assays.
Understanding the "Why" behind the protocol is essential for reproducibility.
The Salt vs. Free Base Trap[1]
The Free Base: Adamantane amines in their free base form are volatile solids that sublime at room temperature.[1][2] They are practically insoluble in water.[1][2] Never use the free base for aqueous in vitro stock preparation unless specifically required for non-polar partitioning studies.[1][2]
The Hydrochloride (HCl) Salt: This is the standard pharmaceutical form.[1] It renders the molecule water-soluble and non-volatile.[1][2]
Solubility & pKa Data
The high pKa means these molecules are >99.9% protonated (cationic) at physiological pH (7.4).[1][2] This charge is critical for solubility.
Critical Insight: Unlike many small molecule libraries where DMSO is the universal solvent, Water (Molecular Biology Grade) is the superior solvent for Adamantane HCl salts.[1] Memantine HCl, in particular, has poor solubility in DMSO compared to water [1, 4].
Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection and the physicochemical risks associated with incorrect handling.
Figure 1: Decision tree for adamantane amine preparation. Note the preference for aqueous solvents for HCl salts to avoid DMSO toxicity and solubility issues.
Protocol: Preparation of Master Stocks (100 mM)
Materials Required[3][4][6][7][8][9][10][11][12]
Compound: Amantadine HCl, Rimantadine HCl, or Memantine HCl (Purity >98%).
Solvent: Sterile Water for Injection (WFI) or Molecular Biology Grade Water (Endotoxin-free).[1][2]
Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid storing concentrated stocks in polystyrene (PS) tubes due to potential hydrophobic adsorption of the adamantane cage.[1]
Filtration: 0.22 µm PVDF or PES syringe filters. Do not use Cellulose Nitrate.[2]
Step-by-Step Methodology
Calculations:
Calculate the mass required for a 100 mM stock.
Example (Amantadine HCl, MW 187.71): To prepare 10 mL of 100 mM stock, weigh 187.7 mg .
Expert Tip: Weighing static-prone powders can be difficult.[1][2] Use an anti-static gun or weigh into a glass weighing boat, not plastic.[1]
Dissolution (Aqueous Method - Recommended):
Add 80% of the calculated volume of Water to the vial.[1]
Vortex vigorously for 30-60 seconds. The solution should become clear and colorless rapidly.
QC Check: Hold the vial up to a light source. If any particulates remain, sonicate for 5 minutes at room temperature.[1]
Note: DMSO is hygroscopic.[1][2] Store under dry nitrogen or argon if possible.[1][2]
Sterilization:
Filter sterilize using a 0.22 µm PVDF filter into a sterile amber glass vial.
Why PVDF? It has low protein binding and high chemical resistance compared to nylon or cellulose.[1][2]
Storage:
Aliquot into small volumes (e.g., 50-100 µL) to avoid freeze-thaw cycles.
Store at -20°C . Stable for >1 year.
Protocol: Serial Dilution & Assay Medium Preparation
The transition from a concentrated stock to the assay well is where precipitation ("crashing out") most often occurs.[1]
The "Intermediate Dilution" Strategy
Directly pipetting 1 µL of 100 mM stock into 100 µL of media (1:100 dilution) can create a local high-concentration plume that precipitates the compound before it mixes.[1]
Reductive amination techniques for synthesizing adamantyl-ethyl-amines
Application Note: Optimized Strategies for the Synthesis of Adamantyl-Ethyl-Amines via Reductive Amination Executive Summary & Scientific Rationale The synthesis of adamantyl-ethyl-amines —most notably Rimantadine (1-(1-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Strategies for the Synthesis of Adamantyl-Ethyl-Amines via Reductive Amination
Executive Summary & Scientific Rationale
The synthesis of adamantyl-ethyl-amines —most notably Rimantadine (1-(1-adamantyl)ethan-1-amine)—presents a unique challenge in medicinal chemistry. While reductive amination is the standard route for converting ketones to amines, the 1-adamantyl moiety imposes severe steric hindrance adjacent to the carbonyl center. This "cage effect" significantly retards the formation of the imine intermediate, often leading to incomplete conversion or the need for harsh forcing conditions that degrade sensitive substrates.
This guide moves beyond generic textbook procedures to provide two field-validated protocols specifically engineered for adamantane substrates:
Titanium(IV)-Mediated Borohydride Reduction: A high-yielding, mild protocol for laboratory-scale synthesis that utilizes
as a dual Lewis acid and water scavenger to force imine formation.[1]
Modified Leuckart-Wallach Reaction: A robust, solvent-free protocol suitable for scale-up, utilizing ammonium formate at elevated temperatures.
Strategic Overview: Method Selection
The choice of method depends on the scale of synthesis and the availability of equipment.
Feature
Method A: Ti(IV) Mediated
Method B: Leuckart-Wallach
Primary Reagent
/
Ammonium Formate / Formic Acid
Reaction Temp
Ambient (20–25°C)
High (150–180°C)
Mechanism
Lewis-acid activated Imine formation
High-temp formamide reduction
Yield (Typical)
85–95%
60–75%
Selectivity
High (Minimal side products)
Moderate (Requires hydrolysis step)
Scale Suitability
Gram to Multigram (Lab)
Kilogram (Pilot/Industrial)
Key Advantage
Overcomes steric bulk via catalysis
No expensive metal hydrides required
Mechanistic Insight: The Titanium Advantage
Standard reductive amination (using
at pH 6) often fails with 1-acetyladamantane because the equilibrium between the ketone and the imine is unfavorable due to the bulky adamantyl cage.
The Solution: Titanium(IV) isopropoxide acts as a Lewis acid, coordinating to the carbonyl oxygen to increase electrophilicity. Crucially, it also acts as a chemical dehydrating agent , irreversibly scavenging the water produced during imine formation. This shifts the equilibrium entirely to the imine species before the reducing agent is introduced.
Figure 1: The Titanium(IV) isopropoxide mechanism facilitates imine formation despite the steric bulk of the adamantane cage by scavenging water and activating the carbonyl.
Best for: High purity, lab-scale synthesis (1g – 50g).
Reagents:
1-Adamantyl methyl ketone (1.0 equiv)
Amine source: Ammonium acetate (
) or 7M in MeOH (1.5–2.0 equiv)
Titanium(IV) isopropoxide (
) (1.25 equiv)
Sodium Borohydride (
) (1.5 equiv)
Solvent: Absolute Ethanol or Methanol (Anhydrous)
Step-by-Step Workflow:
Complexation (The Critical Step):
In a flame-dried round-bottom flask under Argon, dissolve 1-adamantyl methyl ketone (10 mmol) in absolute ethanol (20 mL).
Add the amine source (e.g., 20 mmol
).
Crucial: Add
(12.5 mmol) dropwise via syringe. The solution may turn slightly yellow.
Stir at room temperature for 6–12 hours. Do not rush this step. The steric bulk requires time for the imine to form.
Reduction:
Cool the reaction mixture to 0°C (ice bath).
Add
(15 mmol) portion-wise over 10 minutes. (Caution: Hydrogen gas evolution).
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
Quenching & Workup (Titanium Removal):
The reaction will contain a titanium suspension. Quench by adding 2M aqueous Ammonia (30 mL).[1][2] This precipitates titanium as a white solid (
).
Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate.
Extract the filtrate with Ethyl Acetate (3x).
Dry organic layer over
and concentrate.
Purification:
The crude oil is usually high purity. For the hydrochloride salt (Rimantadine HCl), dissolve the oil in ether and bubble dry HCl gas or add HCl in dioxane. Collect the white precipitate.
Validation Check:
TLC: Adamantane derivatives stain poorly with UV. Use Iodine chamber or Ninhydrin stain (for the free amine).
NMR: Look for the disappearance of the ketone methyl singlet (
2.1 ppm) and appearance of the methine quartet ( 2.6 ppm) and methyl doublet ( 1.0 ppm) characteristic of the ethyl-amine side chain.
Combine ketone and ammonium formate in a round-bottom flask equipped with a distillation head and condenser.
Heat the mixture to 160–180°C . The mixture will melt and fuse.
Observation: Water and Ammonia will distill off. Continue heating for 4–6 hours until the distillate volume stabilizes.
Result: This produces the N-formyl intermediate (N-(1-(1-adamantyl)ethyl)formamide).
Hydrolysis:
Cool the mixture below 100°C.
Add concentrated HCl (6M to 12M) directly to the residue.
Reflux for 2–4 hours to cleave the formyl group.
Isolation:
Cool to room temperature. The product is currently the hydrochloride salt in solution.
Wash the acidic solution with ether (removes unreacted ketone).
Basify the aqueous layer with 50% NaOH (pH > 12).
Extract the free amine into ether or toluene.
Troubleshooting & Optimization
Problem
Root Cause
Corrective Action
Low Conversion (Method A)
Insufficient activation time; Wet solvent.
Increase Ti-complexation time to 12h. Ensure solvent is anhydrous (Ti reacts with water).
Titanium Emulsion (Method A)
Improper quenching.
Use 2M or 1M NaOH to quench. Do not use water alone; it creates a gelatinous mess.
Sublimation (Method B)
Reaction temp too high.
Adamantane derivatives sublime. Use a reflux condenser before the distillation head to trap solids.
Over-alkylation
Excess ketone/aldehyde.
Not usually a problem with adamantane due to sterics, but ensure Amine is in excess (2:1 ratio).
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.
References
Abdel-Magid, A. F., & Mehrman, S. J. (2006).[4][5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development.[4][5]
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[1][2][3][6][7] Journal of Organic Chemistry.[4][6][8]
In Vivo Dosing Guidelines for Adamantane-Morpholine Derivatives
Part 1: Introduction & Pharmacological Rationale[1][2] The "Lipophilic Bullet" Meets the "PK Modulator" Adamantane-morpholine derivatives represent a specialized class of pharmacophores where the lipophilic, cage-like ad...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Introduction & Pharmacological Rationale[1][2]
The "Lipophilic Bullet" Meets the "PK Modulator"
Adamantane-morpholine derivatives represent a specialized class of pharmacophores where the lipophilic, cage-like adamantane structure is coupled with a morpholine heterocycle. This combination is not accidental; it is a strategic medicinal chemistry design intended to solve specific bioavailability and target engagement challenges.
Adamantane (The Anchor): Acts as a "lipophilic bullet," facilitating rapid crossing of the Blood-Brain Barrier (BBB) and integration into lipid membranes. It often targets ion channels (e.g., NMDA, M2) or sigma receptors [1, 5].
Morpholine (The Solubilizer): A metabolic modulator that improves water solubility compared to pure alkyl-adamantanes and resists rapid metabolic oxidation, extending the half-life (
) of the parent compound [6].
Therapeutic Scope: These derivatives are primarily investigated for Neuroprotection (Alzheimer’s, Parkinson’s), Antiviral activity (Influenza A/B), and Metabolic regulation (DPP-IV inhibition) [2, 3].
Part 2: Formulation Strategy (Critical Path)
The primary failure mode in dosing adamantane derivatives is poor solubility , leading to erratic absorption and "crashing out" in the peritoneum or gut. The morpholine nitrogen provides a basic handle (
), allowing for salt formation, which is the preferred first-line strategy.
Formulation Decision Tree
Use the following logic to determine the optimal vehicle for your specific derivative.
Figure 1: Formulation Decision Tree. Prioritize salt formation to utilize the morpholine nitrogen before resorting to lipid-based carriers.
Recommended Vehicles
Vehicle Code
Composition
Indication
Prep Notes
VEH-AQ
0.9% Saline (pH 6.5-7.0)
Water-soluble salts (HCl, Mesylate)
Adjust pH carefully; morpholine salts can be acidic.
VEH-SOL
5% DMSO / 5% Tween-80 / 90% Saline
Free bases with moderate lipophilicity
Add DMSO first to dissolve, then Tween, then warm saline slowly.
VEH-LIP
20% Hydroxypropyl--cyclodextrin (HPCD)
Highly lipophilic free bases
Requires stirring for 2-4 hours at 37°C.
Part 3: In Vivo Dosing Protocols
Protocol A: Maximum Tolerated Dose (MTD) & Acute Toxicity
Objective: Define the safe upper limit before efficacy testing. Adamantane derivatives can cause CNS excitation (tremors, ataxia).
Dosing: Administer compound using VEH-SOL or VEH-LIP.
Perfusion (Critical): At the terminal timepoint, deeply anesthetize the animal. Transcardially perfuse with 20 mL cold PBS to remove blood from brain capillaries. Failure to perfuse will artificially inflate brain concentration data.
Tissue Processing:
Plasma: Centrifuge EDTA blood at 3000 x g, 10 min, 4°C.
Brain: Homogenize in 3 volumes of PBS.
Bioanalysis: Protein precipitation with Acetonitrile (containing internal standard). Analyze via LC-MS/MS.
Calculation: Determine
(Brain-to-Plasma partition coefficient).
Target:
indicates successful CNS penetration.
Protocol C: Efficacy Model (Neuroprotection/Inflammation)
Adamantane-morpholine derivatives often target neuroinflammation (Microglia modulation).
Model: LPS-Induced Neuroinflammation.
Rationale: Lipopolysaccharide (LPS) induces a cytokine storm; adamantane derivatives can stabilize membranes and inhibit P2X7 or NMDA receptors to reduce this [5].
Pre-treatment: Administer Test Compound (10, 30, 100 mg/kg, PO) or Vehicle daily for 3 days.
Induction: On Day 3, 1 hour after the last drug dose, inject LPS (0.33 mg/kg, IP).
Harvest: 4 hours post-LPS.
Readout:
Measure TNF-
and IL-6 in plasma and brain homogenate (ELISA).
Success Criteria: >30% reduction in brain cytokines compared to Vehicle+LPS control.
Part 4: Data Visualization & Analysis
PK/PD Workflow Diagram
Use this flow to standardize your experimental execution.
Figure 2: Pharmacokinetic Sampling Workflow emphasizing the necessity of perfusion for accurate brain uptake data.
Summary of Key Parameters
Parameter
Target Value
Significance
Bioavailability ()
> 20%
Morpholine should improve oral absorption.
Brain/Plasma ()
> 0.5
Indicates adamantane is driving CNS entry.
Half-life ()
2 - 6 hours
Adamantane resists metabolism; Morpholine aids clearance.
Toxicity (MTD)
> 100 mg/kg
Azaadamantanes are generally low-toxicity [1].
References
Sokolenko, N. et al. "Azaadamantanes, a New Promising Scaffold for Medicinal Chemistry." NIH/PMC, 2021.
Al-Wahaibi, L. et al. "Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities." Molecules, 2017.
Kozlov, M. et al. "Efficacy of (R)-6-Adamantane-Derivatives... in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus." Acta Naturae, 2021.
Pellicciari, R. et al. "Adamantane derivatives of biological interest.[1][2][3] Synthesis and antiviral activity."[4][3][5][6][7][8][9][10] Arzneimittelforschung, 1980.
Wanka, L. et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 2013.[10]
Kumari, A. et al. "Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads." Current Medicinal Chemistry, 2020.
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Adamantane amines (e.g., Amantadine, Rimantadine, Memantine, and novel diamondoid derivatives) present a unique physicochemical challenge: they possess a highly lipophilic, sterically bulky diamondoid cage fused to a hydrophilic, basic amine group. This guide outlines three distinct formulation strategies to exploit this duality: Host-Guest Complexation (solubility enhancement), Remote Loading Liposomes (high-retention encapsulation), and PLGA Depots (sustained release).
Part 1: Pre-Formulation Characterization
Before selecting a vehicle, the "Amphiphilic Paradox" of the adamantane core must be quantified. The adamantane cage drives hydrophobic aggregation, while the amine (
) dictates pH-dependent solubility.
The Decision Matrix
Use the following logic flow to select the optimal formulation strategy based on your therapeutic target and physicochemical constraints.
Figure 1: Decision tree for selecting formulation vehicles based on release requirements.
Part 2: Host-Guest Chemistry (Cyclodextrins)
Best for: Enhancing aqueous solubility and bioavailability of the hydrophobic free base.
The Mechanism
The adamantane cage (diameter ~7 Å) is the "perfect guest" for the
-Cyclodextrin (-CD) cavity. Unlike linear alkyl chains, the adamantane cage fits snugly, displacing high-energy water molecules from the CD cavity. This interaction is driven by hydrophobic effects and van der Waals forces, often achieving binding constants () > .
Protocol: Equilibrium Solubility Method
Note: Freeze-drying is preferred over kneading to ensure a true inclusion complex rather than a physical mixture.
Materials:
Adamantane Amine (Free base or HCl salt)
-Cyclodextrin (HP--CD is recommended for parenteral use due to lower renal toxicity)
Milli-Q Water
0.45 µm PVDF Syringe Filter
Step-by-Step Workflow:
Stoichiometry Calculation: Calculate a 1:1 molar ratio.
Insight: While 1:1 is standard, adamantane can sometimes induce 2:2 aggregation. Excess CD (1:2 ratio) ensures complete solubilization.
Solvent Phase: Dissolve HP-
-CD in water to create a 20% (w/v) solution.
Guest Addition: Add the adamantane amine to the CD solution.
If using Free Base: The solution will initially be cloudy.
If using HCl Salt: Adjust pH to > 8.0 to drive the hydrophobic cage interaction if you are studying the free-base affinity, though the salt will also complex.
Equilibration: Stir at 60°C for 24 hours .
Critical Step: Heat provides the energy to overcome the activation barrier for the bulky cage to enter the cavity.
Filtration: Cool to room temperature. Filter through a 0.45 µm filter to remove uncomplexed drug.
Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain the amorphous inclusion complex powder.
Part 3: Lipid-Based Delivery (Remote Loading Liposomes)
Best for: High encapsulation efficiency (>90%) and reducing systemic toxicity.
The Mechanism: Transmembrane pH Gradient
Passive loading (encapsulating during lipid film hydration) yields poor efficiency (<10%) for adamantane amines because they leak out easily.
Active Loading exploits the amine's basicity (
). The neutral amine diffuses into the liposome, encounters an acidic interior, becomes protonated (charged), and is "trapped" inside as it can no longer cross the lipid bilayer.
Figure 2: Mechanism of active remote loading driven by pH gradient.
Protocol: Ammonium Sulfate Gradient Method
Materials:
Lipids: HSPC (Hydrogenated Soy PC) and Cholesterol (55:45 molar ratio).
Hydration Buffer: 250 mM Ammonium Sulfate (pH ~5.5).
Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate under vacuum (Rotavap) to form a thin film.
Hydration: Hydrate the film with 250 mM Ammonium Sulfate at 65°C (above the lipid
).
Sizing: Extrude through 100 nm polycarbonate membranes (11 passes) to create Large Unilamellar Vesicles (LUVs).
Gradient Creation (Critical): Exchange the external buffer. Pass the liposomes through a Sephadex G-50 column equilibrated with PBS (pH 7.4).
Result: Inside = Ammonium Sulfate; Outside = PBS.
Active Loading:
Dissolve Adamantane Amine (HCl salt) in a small volume of saline.
Add to the liposome suspension at a Drug-to-Lipid ratio of 1:5 (w/w).
Incubate at 60°C for 30 minutes .
Why Heat? You must be above the lipid phase transition temperature (
) to ensure membrane fluidity for the drug to enter.
Quench: Cool rapidly on ice to "lock" the membrane.
Purification: Dialyze against PBS to remove trace unencapsulated drug.
Part 4: Polymeric Depots (PLGA Microspheres)
Best for: Long-term sustained release (Weeks to Months).
The Challenge: Burst Release
Small molecules like adamantane amines often suffer from high "burst release" (dumping dose in the first 24h) due to surface adsorption.
Solution: Use a Double Emulsion (W/O/W) method with a high polymer concentration to increase path length.
Protocol: W/O/W Double Emulsion
Materials:
PLGA (50:50, Ester terminated for slower degradation).
Organic Phase (O): Dissolve 200 mg PLGA in 2 mL DCM.
Primary Emulsion (
): Add to O. Sonicate at 40% amplitude for 30 seconds on ice.
QC Check: The emulsion should appear milky white and homogeneous.
Secondary Emulsion (
): Pour the primary emulsion into 10 mL of 1% PVA solution (). Homogenize at 15,000 rpm for 2 minutes.
Solvent Evaporation: Pour the double emulsion into 100 mL of 0.3% PVA solution. Stir at room temperature for 3 hours to evaporate DCM and harden particles.
Collection: Centrifuge at 10,000 rpm, wash 3x with water to remove surfactant.
Drying: Lyophilize with 5% Mannitol (cryoprotectant) to prevent aggregation.
Part 5: Quality Control & Validation Data
Parameter
Method
Acceptance Criteria
Encapsulation Efficiency (EE)
HPLC (C18 column, Acetonitrile:Buffer)
> 85% (Liposomes), > 60% (PLGA)
Particle Size
Dynamic Light Scattering (DLS)
< 120 nm (Liposomes), 1-10 µm (PLGA)
Zeta Potential
Electrophoretic Mobility
Neutral/Negative (Liposomes), < -20 mV (PLGA)
In Vitro Release
Dialysis bag (MWCO 12kDa) in PBS at 37°C
< 20% release in first 24h (for Depots)
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release. (Reference for Ammonium Sulfate Gradient mechanism). Link
Mura, P. (2014).[1] Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis. Link
Gaspar, M. M., et al. (2018). Memantine-loaded PLGA PEGylated nanoparticles for Alzheimer's disease: in vitro and in vivo characterization. Journal of Nanobiotechnology. Link
Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. Nature.[2] (Reference for Adamantane-Lipid interactions). Link
Application Notes and Protocols for Solid-Phase Extraction of Adamantane Derivatives in Plasma
Introduction Adamantane and its derivatives, such as amantadine and memantine, are a class of tricyclic aliphatic hydrocarbons with a unique, rigid, cage-like structure. These compounds have found significant application...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Adamantane and its derivatives, such as amantadine and memantine, are a class of tricyclic aliphatic hydrocarbons with a unique, rigid, cage-like structure. These compounds have found significant applications in medicine, serving as antiviral and anti-Parkinsonian agents (amantadine) and as treatments for Alzheimer's disease (memantine).[1] Accurate quantification of these drugs in biological matrices, particularly plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2]
Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the sample preparation of adamantane derivatives from complex biological fluids like plasma.[3][4] Compared to traditional methods like liquid-liquid extraction (LLE), SPE offers several advantages, including higher and more reproducible recoveries, reduced solvent consumption, and the potential for automation.[5] This guide provides a detailed overview of the principles and protocols for the successful solid-phase extraction of adamantane derivatives from plasma, designed for researchers, scientists, and drug development professionals.
Principles of Solid-Phase Extraction for Adamantane Derivatives
The selection of an appropriate SPE mechanism is paramount for the effective isolation of adamantane derivatives. These compounds are characterized by a bulky, lipophilic adamantane cage and a primary amine group, which is basic. This dual nature allows for two primary retention mechanisms to be exploited:
Reversed-Phase (RP) SPE: This technique relies on hydrophobic interactions between the non-polar adamantane core of the analyte and a non-polar stationary phase (e.g., C8 or C18).[6][7] The analytes are adsorbed from an aqueous sample matrix and subsequently eluted with a non-polar organic solvent.
Ion-Exchange (IEX) SPE: This method leverages the electrostatic interaction between the protonated amine group of the adamantane derivative (a cation at acidic to neutral pH) and a negatively charged stationary phase (cation-exchanger).[8][9] Elution is typically achieved by altering the pH to neutralize the analyte or by using a buffer with a high ionic strength to disrupt the electrostatic interaction.[10]
Mixed-mode SPE, which combines both reversed-phase and ion-exchange functionalities on a single sorbent, offers enhanced selectivity and is particularly effective for cleaning up complex matrices like plasma.
Visualizing the SPE Workflow
The general workflow for solid-phase extraction can be visualized as a four-step process: conditioning, loading, washing, and elution.
Caption: A generalized workflow for solid-phase extraction.
Recommended Protocols
The following protocols are provided as a starting point and may require optimization based on the specific adamantane derivative, the analytical instrumentation used, and the desired performance characteristics.
Protocol 1: Mixed-Mode Cation-Exchange SPE
This protocol is highly recommended for adamantane derivatives due to its high selectivity, resulting in very clean extracts.[1][2] Sorbents such as Phenomenex Strata-X-C or Waters Oasis MCX are excellent choices.
Rationale: This method takes advantage of both the hydrophobic nature of the adamantane cage and the basicity of the amine group. The initial retention is based on hydrophobic interactions under aqueous conditions. The subsequent wash steps can remove neutral and acidic interferences, while the basic analyte remains bound by strong cation exchange. Elution with a basic organic solvent neutralizes the amine, disrupting the ionic interaction and eluting the analyte.
Detailed Steps:
Sample Pre-treatment:
To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., amantadine-d6 for amantadine analysis).[2]
Add 100 µL of 0.1 M NaOH to alkalinize the sample and vortex briefly.[2] Alternatively, for MCX cartridges, acidification with an acid like hydrochloric acid (e.g., 200 µL of 4.3% v/v HCl) can be used to ensure the analyte is charged.[1]
SPE Cartridge Conditioning:
Condition a mixed-mode cation-exchange cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of deionized water.[1][2] Do not allow the cartridge to go dry before loading the sample.
Sample Loading:
Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (approximately 1 mL/min).[10]
Washing:
Wash the cartridge sequentially with 1 mL of 2% formic acid in water (v/v) to remove acidic and neutral interferences.[11]
Follow with a wash of 1 mL of methanol to remove lipophilic interferences.[11]
Elution:
Elute the adamantane derivative with 1 mL of 5% ammonium hydroxide in methanol (v/v).[11] The basic mobile phase neutralizes the amine, disrupting the ionic bond with the sorbent.
Collect the eluate and evaporate to dryness under a stream of nitrogen at approximately 50°C.[1]
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Caption: Workflow for Mixed-Mode Cation-Exchange SPE.
Protocol 2: Reversed-Phase SPE
This protocol is a viable alternative, particularly when mixed-mode cartridges are not available. It relies solely on the hydrophobic properties of the adamantane structure.[6]
Rationale: The non-polar adamantane cage has a strong affinity for reversed-phase sorbents like C8 or C18. Plasma proteins are first precipitated, and the supernatant is loaded onto the conditioned cartridge. Washing with a polar solvent removes hydrophilic interferences, and the analyte is then eluted with a stronger, less polar organic solvent.
Detailed Steps:
Sample Pre-treatment (Protein Precipitation):
To 200 µL of plasma, add 50 µL of internal standard.
Add 600 µL of acetonitrile to precipitate plasma proteins.
Vortex and then centrifuge for 10 minutes at high speed (e.g., 10,000 rpm).
Transfer the supernatant to a clean tube.
SPE Cartridge Conditioning:
Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) with 3 mL of methanol, followed by 3 mL of deionized water.[12]
Sample Loading:
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
Washing:
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.[12]
Low Recovery: This can be due to incomplete elution or breakthrough during sample loading. Ensure the pH of the elution solvent is appropriate to disrupt the retention mechanism. For reversed-phase, a stronger (less polar) elution solvent may be needed. For ion-exchange, ensure the pH is correct to neutralize the analyte. Slowing the flow rate during sample loading can also improve retention.[10]
Matrix Effects: Ion suppression or enhancement in LC-MS/MS analysis is a common issue.[13] If significant matrix effects are observed, further optimization of the wash steps is recommended. A more selective SPE sorbent, such as a mixed-mode phase, can also significantly reduce matrix effects.[14]
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., amantadine-d6) is highly recommended to compensate for any variability in the extraction process and to improve the accuracy and precision of the quantification.[2][15]
Conclusion
Solid-phase extraction is a powerful and versatile technique for the analysis of adamantane derivatives in plasma. By understanding the fundamental principles of reversed-phase and ion-exchange chromatography, researchers can develop and optimize robust SPE protocols that yield high recoveries and clean extracts. The methods outlined in this guide provide a solid foundation for the successful implementation of SPE in the bioanalysis of this important class of therapeutic agents.
References
Benchchem. (n.d.). Application Notes and Protocols for the Quantitative Analysis of Adamantane Derivatives Using Deuterated Standards.
ResearchGate. (2025, August 5). Liquid chromatography of adamantane derivatives | Request PDF. Retrieved from [Link]
Kumar, S. A., et al. (2018). Sensitive and rapid determination of amantadine without derivatization in human plasma by LC–MS/MS for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 154, 243-250. Available from: [Link]
Omara, H. A., & Amin, A. S. (2015). Spectrophotometric Determination of Alzheimer's Drug, Memantine Hydrochloride in Biological Samples Using Ninhydrin and Ferric Chloride. Journal of Applied Spectroscopy, 82(4), 634-641.
Dubey, S. K., et al. (n.d.). A Quantitative Analysis of Memantine in Human Plasma Using Ultra Performance Liquid Chromatography/Tandem Mass Spectrometry. Semantic Scholar. Retrieved from [Link]
Li, Y., et al. (2023). Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation. Frontiers in Chemistry, 11, 1245678. Available from: [Link]
Shaik, K., et al. (2021). Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS. Drug Development and Industrial Pharmacy, 47(7), 1089-1097.
Jain, R., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Bioanalysis, 13(14), 1145-1163.
Hossain, M. A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4), 869-883.
Almeida, A. M., et al. (2007). Determination of memantine in human plasma by liquid chromatography-electrospray tandem mass spectrometry: Application to a bioequivalence study.
Jain, R., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 819-835.
Guillarme, D., & Veuthey, J. L. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
Li, W., & Tse, F. L. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism. Retrieved from [Link]
Habayeb, S., et al. (2009). A solid-phase method for the extraction and measurement of anandamide from multiple human biomatrices.
Hawach Scientific. (n.d.). Ion-Exchange SPE Cartridge. Retrieved from [Link]
Hawach Scientific. (2025, September 9). Applications of Ion-Exchange Solid Phase Extraction. Retrieved from [Link]
Majors, R. E. (2026, February 13). Advanced Topics in Solid-Phase Extraction: Chemistries.
Supriya, V., et al. (2021). A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences, 8(5), 210-225.
Shaikh, K., et al. (2021). Liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study. Drug Development and Industrial Pharmacy, 47(1), 114-122.
Majors, R. E. (2022, April 15). How It Works: Ion-Exchange SPE.
Rocchi, S., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2268.
Mandic, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7088.
Technical Support Center: Solubilization Strategies for 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine
Welcome to the Technical Support Center for 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine . This center provides researchers, formulation scientists, and drug development professionals with validated troubleshooting...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine . This center provides researchers, formulation scientists, and drug development professionals with validated troubleshooting guides, FAQs, and protocols to overcome the inherent aqueous insolubility of this adamantane-morpholine derivative.
FAQ: Mechanistic Understanding of Solubility
Q1: Why is 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine practically insoluble in aqueous buffers at neutral pH, despite having two nitrogen atoms?A1: The compound's core is dominated by the adamantane cage—a rigid, bulky, and highly lipophilic tricyclic hydrocarbon ()[1]. While the molecule contains a primary amine and a morpholine ring (which includes a tertiary amine and an ether oxygen), the extreme hydrophobicity of the adamantane moiety drives a high crystal lattice energy and poor hydration ()[2]. At physiological pH (7.4), the primary amine is only partially protonated, and the morpholine nitrogen (pKa ~8.3) does not provide sufficient polarity to overcome the hydrophobic effect of the adamantane cage.
Q2: I need to test this compound in a cell-based assay. What is the most thermodynamically favorable method to solubilize it without using toxic levels of DMSO?A2: The most elegant and biocompatible approach is cyclodextrin inclusion complexation . Adamantane derivatives have an exceptionally high binding affinity for the hydrophobic cavity of
-cyclodextrin (-CD) ()[3]. The adamantane cage perfectly matches the inner diameter of -CD, forming a stable host-guest complex driven by the displacement of high-energy water molecules from the CD cavity and van der Waals interactions ()[4]. Using Hydroxypropyl--cyclodextrin (HP--CD) can increase aqueous solubility from to .
Q3: I attempted to dissolve the free base in 0.1 N HCl, but it "oiled out" instead of dissolving. What happened?A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the newly formed salt is lower than the temperature of the solvent, or when the supersaturated salt precipitates as an amorphous liquid rather than a crystalline solid ()[2]. Because the morpholine and primary amine can both protonate, forming a transient, highly concentrated microenvironment, the compound separates. To prevent this, dissolve the free base in a water-miscible co-solvent (like ethanol) first, then add the stoichiometric acid, and finally dilute with water, or synthesize the solid salt prior to dissolution.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of the Dihydrochloride Salt (Self-Validating Workflow)
Causality: Converting the free base to a dihydrochloride salt protonates both the primary amine and the morpholine nitrogen. This drastically lowers the partition coefficient (LogP) and disrupts the lipophilic crystal lattice, facilitating ion-dipole interactions with water ()[2].
Methodology:
Dissolution: Weigh 100 mg of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine free base. Dissolve it in 2.0 mL of anhydrous ethanol in a 10 mL round-bottom flask. Stir at 300 rpm until completely clear.
Acidification: Place the flask in an ice bath (0-4 °C). Slowly add 2.2 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise over 5 minutes.
Precipitation: A white precipitate (the dihydrochloride salt) should form immediately. If oiling out occurs, add 1 mL of cold diethyl ether and scratch the inside of the flask with a glass rod to induce nucleation.
Isolation: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with 3 x 2 mL of ice-cold diethyl ether.
Validation: Dry the powder in a vacuum desiccator overnight. To validate, dissolve 5 mg of the dried powder in 1 mL of deionized water. The solution must be completely clear with a pH of ~3.5–4.5.
Protocol 2: Preparation of an HP-
-CD Inclusion Complex (Lyophilization Method)
Causality: HP-
-CD masks the lipophilic adamantane cage from the aqueous environment while exposing its own hydrophilic hydroxyl groups to the solvent, creating a highly soluble host-guest complex ()[4].
Methodology:
Host Solution: Dissolve 4.0 molar equivalents of HP-
-CD in 10 mL of distilled water. (Excess CD drives the equilibrium toward complete complexation).
Guest Addition: Dissolve 1 molar equivalent of the adamantane derivative in 1 mL of ethanol.
Complexation: Add the ethanolic guest solution dropwise to the stirring aqueous HP-
-CD solution at 45 °C. Stir continuously for 24 hours at 300 rpm.
Solvent Removal: Evaporate the ethanol under reduced pressure (rotary evaporator) at 40 °C.
Filtration: Filter the remaining aqueous solution through a 0.45
m syringe filter to remove any uncomplexed, precipitated free base.
Validation: Freeze the clear filtrate at -80 °C and lyophilize for 48 hours to obtain a fluffy white powder. Reconstitute 10 mg of this powder in 1 mL of PBS; the resulting solution must remain optically clear with no visible particulate matter.
Data Presentation: Quantitative Solubility Estimates
Table 2: Co-Solvent Formulation Matrix for In Vivo Dosing
Vehicle Composition
Solubilization Mechanism
Max Recommended Dose Conc.
10% DMSO + 90% PBS
Dielectric constant reduction
(Prone to precipitation)
5% DMSO + 40% PEG400 + 55% Water
Co-solvency + micellar trapping
20% HP--CD in Saline
Host-guest inclusion complexation
Mandatory Visualization
Solubilization workflows for adamantane-morpholine derivatives.
References
Wikipedia. "Adamantane - Physical Properties and Chemical Structure." Wikipedia. URL:[Link]
AJOL. "Stability Constants of the Inclusion Complexes of β-Cyclodextrin with Various Adamantane Derivatives." African Journals Online. URL: [Link]
PMC. "Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives." National Center for Biotechnology Information. URL: [Link]
Technical Support Center: Troubleshooting Adamantane Amine Synthesis
Introduction: The "Cage" Challenge Synthesizing adamantane amines (e.g., Amantadine, Memantine) presents a unique set of challenges driven by the lipophilicity and steric bulk of the tricyclic cage. Low yields in these r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Cage" Challenge
Synthesizing adamantane amines (e.g., Amantadine, Memantine) presents a unique set of challenges driven by the lipophilicity and steric bulk of the tricyclic cage. Low yields in these reactions are rarely due to a single factor; they usually stem from carbocation mismanagement (in Ritter reactions), equilibrium stagnation (in reductive aminations), or physical loss (sublimation) during isolation.
This guide moves beyond standard protocols to address the mechanistic failure points causing low yields.
Module 1: The Ritter Reaction (1-Adamantylamine)
The Ritter reaction is the industrial workhorse for installing amines at the tertiary (bridgehead) position. However, it is notorious for "tarring out" or stalling at the amide stage.
The Core Problem: The Hydrolysis Bottleneck
Most protocols use acetonitrile to form N-acetyl-1-adamantylamine. The subsequent hydrolysis of this acetamide is the #1 cause of low yields. The bulky adamantane cage protects the amide bond, rendering standard acidic hydrolysis ineffective.
The Fix: Switch to Formamide or use Extreme Basic Hydrolysis .
Comparative Hydrolysis Efficiency Table
Route
Intermediate
Hydrolysis Conditions
Yield Impact
Safety Profile
Standard Ritter
N-Acetyl-1-adamantylamine
Aqueous HCl / Reflux
Low (<40%)
Safe but ineffective.
Harsh Basic
N-Acetyl-1-adamantylamine
NaOH / Diethylene Glycol @ 245°C
High (80-90%)
Dangerous. Risk of thermal runaway/explosion.
Formamide
N-Formyl-1-adamantylamine
15-20% HCl @ Reflux
Excellent (>90%)
Optimal. Safer and faster.
Troubleshooting the Ritter Workflow
Q: My reaction mixture turns into a black tar immediately upon adding H₂SO₄.
Cause: Uncontrolled exotherm leading to polymerization. The adamantyl carbocation is stable but reactive. If the temperature spikes >50°C during acid addition, side reactions dominate.
Solution:
Cryogenic Addition: Cool the adamantane/nitrile mixture to 0–5°C before adding H₂SO₄.
Stepwise Ramp: Maintain <10°C during addition. Only after full addition should you ramp to 70–80°C for the rearrangement.
Q: I have high conversion to the amide, but <20% yield of the amine.
Cause: You are likely using the Acetonitrile route and attempting standard acidic hydrolysis. The steric bulk prevents water from attacking the carbonyl.
Protocol Shift (The "Formamide" Route):
Instead of acetonitrile, use formamide as both solvent and reagent. The resulting N-formyl group is significantly easier to hydrolyze.
React: 1-Bromoadamantane + Formamide + H₂SO₄ (96%) at 85°C for 5 hours.
Quench: Pour into ice water to precipitate N-formyl-1-adamantylamine.
Hydrolyze: Reflux with 15–20% HCl for 1 hour.
Result: Yields typically improve from ~50% to ~88% [1].
Visualizing the Critical Decision Path
Figure 1: Decision tree for Ritter reaction optimization. Choosing formamide bypasses the difficult hydrolysis step associated with acetonitrile [1].[1]
Module 2: Reductive Amination (2-Adamantylamines)
Synthesis of 2-aminoadamantane (via 2-adamantanone) fails for different reasons. The ketone is sterically crowded, making imine formation slow and unfavorable.
The Core Problem: Wet Solvents & Equilibrium
Standard reductive amination (Amine + Ketone + NaBH₄) often yields unreacted ketone because the imine formation equilibrium lies to the left. Water generated during the reaction pushes the reaction back to the ketone.
The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)₄].[2]
Protocol: The Titanium Scavenger Method
Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.
Never dry the free base under high vacuum for extended periods.
Immediately convert the crude amine to its HCl salt by bubbling HCl gas into an ether/DCM solution or adding 4M HCl in dioxane.
The hydrochloride salt is non-volatile and stable.
FAQ: Rapid Troubleshooting
Q: Why is my 1-bromoadamantane starting material not reacting in the Ritter reaction?
A: The reaction requires a strong acid to generate the carbocation.[5] Ensure you are using 96-98% H₂SO₄ . If using weaker acid or if the reaction is wet, the carbocation is quenched by water to form 1-adamantanol (dead end) rather than reacting with the nitrile.
Q: Can I use 1-adamantanol instead of 1-bromoadamantane?
A: Yes. 1-adamantanol works well in the Ritter reaction but generates water as a byproduct. You must use a larger excess of H₂SO₄ to sequester this water, or the reaction will stall [3].
Q: How do I remove the "Adamantane smell" from my lab?
A: Adamantane residues are persistent. Wash glassware with an organic solvent (DCM/Hexanes) first, then acetone. Water/soap is ineffective against the greasy cage structure.
References
Simple and Economical Process for Producing Amantadine Hydrochloride. Indian Academy of Sciences, 2022. Describes the high-yield formamide route and compares hydrolysis methods.
Titanium(IV) Isopropoxide Reductive Amination. Journal of Organic Chemistry, 1990.[2] Establishes the standard protocol for sterically hindered ketones.
Ritter Reaction: Mechanism and Scope. Organic Syntheses. General procedures for adamantane functionalization.
Removing unreacted morpholine from final product purification
Topic: Removing Unreacted Morpholine from Final Product Ticket ID: PUR-088-MORPH Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Morpholine ( ) is a ubiquitous secondary amine in drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Removing Unreacted Morpholine from Final Product
Ticket ID: PUR-088-MORPH
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Morpholine (
) is a ubiquitous secondary amine in drug discovery, often used as a nucleophile, base, or solvent.[1] However, its removal is notoriously difficult due to three physicochemical factors:
High Boiling Point (129°C): It resists simple rotary evaporation.
Water Solubility: It is miscible with water, making extraction efficiency highly pH-dependent.
Tailing on Silica: Its basicity causes it to streak on standard chromatography columns.
Critical Safety Warning (Nitrosamines): Morpholine is a secondary amine and a direct precursor to N-Nitrosomorpholine (NMOR) , a high-potency mutagenic carcinogen (Class 1 Nitrosamine).[1] If your process involves nitrosating agents (e.g., sodium nitrite, reagents containing trace nitrites), you must demonstrate total clearance of morpholine to regulatory standards (often <1 ppm).
Workflow Selector: Which Method Fits Your Chemistry?
Use this decision tree to select the optimal purification strategy based on your product's stability.
Figure 1: Strategic decision tree for selecting the appropriate morpholine removal technique based on product stability and volatility.
Module 1: Aqueous Workup (The Thermodynamic Approach)
Best For: Acid-stable products that are soluble in organic solvents (DCM, EtOAc, Ether).
The Science:
Morpholine has a pKa of 8.33 . To force it into the aqueous layer, you must protonate it to form the morpholinium ion (
).
At pH 8.3, 50% is ionic.
At pH 6.3, 99% is ionic.
Target pH: < 4.0 to ensure >99.9% removal.
Protocol:
Dissolve the crude mixture in a water-immiscible solvent (EtOAc or DCM).
Note: Avoid ether if possible as morpholine salts can occasionally solubilize in wet ether.
Wash 1: Wash with 0.5 M - 1.0 M HCl .
Troubleshooting: If your product has acid-labile groups (e.g., Boc, acetals), substitute HCl with 10% Citric Acid (w/v) or 0.5 M NaH₂PO₄ . These provide a pH of ~3-4, sufficient to protonate morpholine without cleaving sensitive groups.
Wash 2: Wash with Brine (saturated NaCl) to break any emulsions.
Dry organic layer over
and concentrate.
Validation:
Check the aqueous layer pH with paper. If it is not acidic (pH < 4), you have not added enough acid to neutralize the morpholine. Add more acid and re-extract.
Module 2: Resin Scavenging (The "Chemical Filter")
Best For: Acid-sensitive products or when aqueous workup causes emulsions.
The Science:
Solid-supported scavengers remove impurities physically (filtration) rather than chemically (extraction).
PS-Isocyanate (Electrophilic): Reacts with the nucleophilic secondary amine of morpholine to form a urea, which remains attached to the bead.
Tip: Do not use magnetic stir bars if possible; they grind the resin. Use an orbital shaker.
Filter through a fritted glass funnel or a cotton plug.
Rinse the resin cake with DCM.
Concentrate the filtrate. The morpholine is trapped on the beads.
Protocol (SCX - "Catch and Release"):
Use this if your product is NOT basic.
Load crude mixture onto a pre-conditioned SCX cartridge.
Elute product with MeOH or DCM.
Morpholine (and other bases) will stick to the sulfonic acid residues on the silica.
Module 3: Physical Removal (Co-Evaporation)
Best For: Large scale batches where resins are too expensive, or for non-volatile products.
The Science:
Morpholine (bp 129°C) does not form a classic azeotrope with water. However, it can be removed via entrainment using solvents like Toluene (bp 110°C) or Heptane. The carrier solvent vapor sweeps the morpholine molecules out of the flask, effectively lowering the partial pressure required to move them.
Protocol:
Concentrate your reaction mixture to a residue.
Add Toluene (approx. 5-10x volume of the residue).
Rotary evaporate at 45–50°C under reduced pressure.
Repeat 3 times.
Final Polish: Do one final evaporation with MeOH or DCM to remove the toluene traces.
Troubleshooting:
Issue: "I still see a peak at ~3.6 ppm in NMR."
Fix: You may have formed a morpholine salt (e.g., hydrochloride) during the reaction. Salts are not volatile. Treat the residue with saturated
to free the base, extract into organic, and then perform the toluene co-evaporation.
Module 4: Chromatography (The Final Polish)
Best For: When morpholine co-elutes with the product.
The Science:
Morpholine is a strong base and interacts with the acidic silanol groups (
) on silica gel, causing severe tailing (broad peaks) that can overlap with your product.
Modifying the Mobile Phase:
For Silica Gel (Normal Phase):
Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH or Hexane/EtOAc mobile phase.
Mechanism:[2][3] The TEA/Ammonia saturates the silanol sites, allowing the morpholine (and your basic product) to elute as a sharper band.
For Reverse Phase (C18):
Use an acidic buffer (0.1% Formic Acid or TFA).
Mechanism:[2][3] This keeps morpholine fully protonated (
), causing it to elute in the solvent front (void volume) while your hydrophobic product retains on the column.
Comparison of Methods
Feature
Acid Wash
Resin Scavenging
Co-Evaporation
Chromatography
Cost
Low
High
Low
Medium
Time
Fast (30 mins)
Slow (4-16 hrs)
Medium (1-2 hrs)
Slow
Scalability
Excellent
Poor (Costly)
Excellent
Poor
Acid Sensitive?
No (Use Citric)
Yes
Yes
Yes
Removal Efficiency
>99%
>95%
~90%
Variable
Frequently Asked Questions (FAQ)
Q: I see a peak at 129°C in my NMR. Is that morpholine?A: No, NMR does not show boiling points. You likely mean you see a peak at 3.5-3.7 ppm (m, 4H) and 2.8-3.0 ppm (m, 4H) in
. If you see these signals, calculate the mol% integration. If it's >1%, use Module 1 (Acid Wash).
Q: Can I use water to wash it out without acid?A: Only partially. Because the pKa is 8.3, in neutral water (pH 7), about 5-10% of the morpholine remains uncharged and can partition back into the organic layer (DCM/EtOAc). You must acidify the water to lock it in the aqueous phase.
Q: My product is also a secondary amine. How do I separate it from morpholine?A: This is the hardest scenario.
Distillation: If your product boils >180°C, high-vacuum distillation is the best bet.
Derivatization: If morpholine is the minor impurity, react the mixture with a slight deficit of an electrophile (like Benzyl Bromide) that reacts faster with morpholine (sterics permitting), then separate. However, chromatography with an amine modifier (Module 4) is usually safer.
Q: Is morpholine a "Class 1" solvent?A: Not officially in ICH Q3C tables, but it is a "Cohort of Concern" precursor. If your process uses nitrites, you risk forming N-Nitrosomorpholine (NMOR).[1][4] Regulatory limits for NMOR are in the nanogram/day range (AI = 127 ng/day). Ensure your final step avoids acidic aqueous workups in the presence of nitrites.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8078, Morpholine. Retrieved from [Link]
Biotage (2024). ISOLUTE® SCX-2 Strong Cation Exchange Sorbent for the Extraction of Basic Drugs from Biological Fluids. Retrieved from [Link] (General Application Note Repository).
European Medicines Agency (2023). ICH guideline M7(R2) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved from [Link]
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]
Overcoming steric hindrance in adamantane substitution reactions
Welcome to the Advanced Hydrocarbon Functionalization Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the unique steric challenges presented by adamantane.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Hydrocarbon Functionalization Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling with the unique steric challenges presented by adamantane.
Adamantane’s highly symmetrical, rigid tricyclic structure makes it a highly desirable lipophilic pharmacophore in drug development (e.g., amantadine, saxagliptin) and a robust building block in materials science[1]. However, its bulky cage-like architecture introduces severe steric hindrance, making traditional substitution reactions notoriously difficult[2]. This technical support center provides causality-driven troubleshooting, validated protocols, and structural insights to help you bypass these steric barriers using advanced synthetic methodologies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do standard SN2 substitutions fail on the adamantane core, and how can I achieve bridgehead functionalization?
Causality & Solution: The adamantane cage completely blocks the backside attack required for an SN2 mechanism. The rigid geometry prevents the inversion of stereochemistry at the bridgehead (tertiary) carbons. To overcome this, you must rely on SN1-type pathways or radical mechanisms[3]. By generating a highly stable tertiary carbocation (e.g., using strong Brønsted or Lewis acids), you eliminate the need for a backside attack. The Ritter reaction is the gold standard here, allowing the bulky adamantyl cation to react with nitriles to form amides[1].
Q2: I am attempting a palladium-catalyzed cross-coupling on an aryl bromide that has an adamantyl group in the ortho position. The reaction is failing. Is steric hindrance preventing oxidative addition?
Causality & Solution: Historically, it was believed that severe steric hindrance from an ortho-adamantyl group would shut down Pd-catalyzed oxidative addition. However, recent computational and experimental studies reveal that oxidative addition to a C–Br bond ortho to an adamantyl group is actually favored due to attractive dispersion forces between the bulky ligand and the adamantyl cage[4]. If your reaction is failing, the issue is likely not the oxidative addition, but rather the transmetalation or reductive elimination steps.
Troubleshooting: Switch to an air-stable Palladium(I) dimer. This catalyst system leverages the attractive dispersion forces and can achieve fully selective arylation or alkylation in 5–30 minutes, bypassing the perceived steric penalty[5].
Q3: How can I perform C–H functionalization directly on adamantane without pre-functionalized halides, given the steric shielding?
Causality & Solution: Closed-shell transition metal complexes often struggle to activate the sterically encumbered C–H bonds of adamantane. Radical-based functionalization bypasses this by generating a sterically accessible adamantyl radical[2]. Using visible-light photoredox catalysis combined with hydrogen atom transfer (HAT) or decarboxylation allows for the generation of adamantyl radicals under mild conditions. These radicals can then readily attack heteroarenes.
Section 2: Validated Experimental Protocols
Protocol A: Bridgehead Amination via the Ritter Reaction
Application: Synthesis of amantadine analogs and acetamino-adamantanes.
Mechanism: Acid-promoted generation of the adamantyl carbocation, followed by nucleophilic attack by the nitrile nitrogen, and subsequent hydrolysis[6].
Step-by-Step Methodology:
Preparation: In an oven-dried flask, dissolve the adamantanol or bromoadamantane precursor (1.0 equiv) in a large excess of the target nitrile (e.g., chloroacetonitrile or acetonitrile), which acts as both reactant and solvent[1].
Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (or trifluoroacetic acid with BF3·Et2O) dropwise.
Causality: The strong acid protonates the leaving group, forcing its departure to generate the sterically protected but electronically stable tertiary adamantyl carbocation[6].
Heating: Stir the reaction mixture at 50 °C for 40 hours.
Causality: Elevated temperatures are required to ensure the bulky carbocation is efficiently trapped by the weakly nucleophilic nitrile[1].
Quenching & Hydrolysis: Carefully pour the reaction mixture over crushed ice.
Causality: The addition of water hydrolyzes the intermediate nitrilium ion into the corresponding stable amide.
Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].
Application: Late-stage functionalization of azoles and complex heteroarenes.
Mechanism: Photoredox-catalyzed single-electron transfer (SET) to an adamantane carboxylate, triggering decarboxylation to form an adamantyl radical[7].
Step-by-Step Methodology:
Reagent Assembly: To an oven-dried 10 mL vial, add the heteroarene (1.0 equiv), 1-adamantanecarboxylic acid (3.0 equiv), K2HPO4 (3.0 equiv), and the photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate, 5.0 mol%).
Solvent & Degassing: Add the appropriate solvent (e.g., DCE or DMF, 0.1 M). Degas the mixture thoroughly via sparging with inert gas (N2 or Argon) for 15 minutes.
Causality: Oxygen is a potent radical scavenger and will quench the excited state of the photocatalyst, halting the reaction[2].
Irradiation: Seal the vial and irradiate with blue LEDs (λmax = 458 nm) at ambient temperature for 24 hours.
Causality: Blue light excites the photocatalyst, enabling the oxidative quenching cycle that strips an electron from the adamantane carboxylate, forcing the loss of CO2 and generating the reactive adamantyl radical[7].
Purification: Concentrate the mixture and purify via silica gel flash chromatography to isolate the adamantylated heteroarene.
Section 3: Quantitative Data Analysis
Table 1: Comparison of Adamantane Functionalization Strategies
Mechanistic pathway of photoredox-catalyzed decarboxylative adamantylation.
Troubleshooting workflow for overcoming steric hindrance in Pd-catalyzed cross-coupling.
References
Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC. nih.gov.[Link]
Visible-Light-Induced Decarboxylative C–H Adamantylation of Azoles at Ambient Temperature. thieme-connect.de.[Link]
Synthetic Approaches to Physiologically Active Polycyclic Compounds: III. Ritter Reaction with Ketones of the Adamantane and Oxahomoadamantane Series. ovid.com.[Link]
Selective ortho-Functionalization of Adamantylarenes Enabled by Dispersion and an Air-Stable Palladium(I) Dimer. rwth-aachen.de.[Link]
Technical Support Center: Minimizing Degradation of Adamantyl-Ethyl-Amines During Storage
Welcome to the Technical Support Center for adamantyl-ethyl-amine stability. Adamantyl-ethyl-amines (such as rimantadine and its derivatives) are highly valued in drug development for their lipophilicity and viral M2 ion...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for adamantyl-ethyl-amine stability. Adamantyl-ethyl-amines (such as rimantadine and its derivatives) are highly valued in drug development for their lipophilicity and viral M2 ion channel blocking capabilities. While the diamondoid adamantane cage is thermodynamically stable, the terminal ethyl-amine moiety remains highly susceptible to environmental degradation.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maintain Active Pharmaceutical Ingredient (API) integrity.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: We are observing a +44 Da mass shift in our API after 3 months of storage. What is causing this?A: This is indicative of carbamate formation. Despite the steric bulk provided by the adamantane cage, the primary or secondary amine remains a strong nucleophile. When exposed to atmospheric CO₂ (e.g., during repeated opening of sample vials), the amine attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate that [1]. Over time, under thermal stress, these carbamates can undergo [2].
Q2: Our powder has taken on a yellowish tint, and LC-MS shows a new +16 Da peak. How did this happen in a dark room?A: A +16 Da shift is the hallmark of oxidative degradation, typically resulting in the[3]. This occurs via an amine radical intermediate formed by [4]. While protecting the sample from UV light prevents photolytic radical initiation, trace transition metals in the glass or API can still catalyze this oxidation if oxygen is present.
Q3: Are adamantyl-ethyl-amines inherently thermally unstable?A: No. The adamantane cage itself possesses extremely low molecular strain and high thermodynamic stability. In fact, historical stability studies have shown that related compounds like amantadine and rimantadine can [5]. Thermal degradation usually only occurs as a secondary reaction if the amine has already reacted with CO₂ or O₂.
Part 2: Quantitative Data: Degradation Profiles
To assist in rapid LC-MS and visual diagnostics, refer to the following structural degradation summary:
Degradation Pathway
Primary Environmental Trigger
Mass Shift (LC-MS)
Structural Product
Prevention Strategy
Carbamate Formation
Atmospheric CO₂
+44 Da
Carbamate Salt
Argon blanketing, desiccator storage
Oxidative Degradation
O₂, Trace Transition Metals
+16 Da
N-oxide / Hydroxylated cage
UHP Argon, EDTA washing of glassware
Condensation
Heat + CO₂ Exposure
Variable (+ multiples)
Urea derivatives / Polymers
Strict cold storage (-20°C)
Deamination
Severe Thermal Stress (>150°C)
-17 Da
Alkene derivatives
Avoid high-temperature processing
Part 3: Validated Experimental Protocols
As a standard of trustworthiness, every protocol below is designed as a self-validating system . Do not assume a protocol has worked without executing the final validation step.
Objective: Prevent nucleophilic attack by CO₂ and radical oxidation by O₂ during long-term storage.
Lyophilization: Dry the adamantyl-ethyl-amine API to a moisture content of <0.5%. Causality: Residual water acts as a solvent that lowers the activation energy for CO₂ solvation and subsequent carbamate formation.
Argon Displacement: In a glovebox, purge amber glass vials with Ultra-High Purity (UHP) Argon. Causality: Argon is heavier than nitrogen and air, creating a dense protective blanket that physically displaces O₂ and CO₂ from the API surface.
Sealing: Cap with PTFE-lined septa. Causality: Standard rubber septa are highly permeable to O₂ over long durations; PTFE provides a hermetic chemical barrier.
Thermal Control: Store the sealed vials at -20°C in a desiccator.
Validation Step: Pull a sacrificial aliquot at 30 days and run an LC-MS analysis. The storage protocol is validated only if the +44 Da (carbamate) and +16 Da (N-oxide) peaks are completely absent compared to the Day 0 baseline.
Objective: Salvage API that has inadvertently absorbed CO₂.
Acidic Dissolution: Dissolve the degraded API in a mild acidic buffer (pH 4.5 - 5.0). Causality: The acidic environment protonates the carbamate, shifting the chemical equilibrium back toward the free amine and dissolved CO₂.
Thermal Degassing: Gently heat the solution to 45°C while continuously sparging with N₂ gas for 30 minutes. Causality: Heating decreases CO₂ solubility in the solvent, while N₂ sparging[6].
Neutralization & Extraction: Adjust the pH to 8.0 using NaOH to deprotonate the amine, then extract with a non-polar solvent (e.g., dichloromethane).
Validation Step: Evaporate the solvent and analyze the residue via LC-MS. The reversal is validated when the +44 Da peak disappears and the parent API mass is fully restored.
Part 4: System Visualizations
Fig 1: Primary degradation pathways of adamantyl-ethyl-amines via oxidation and CO2 exposure.
Fig 2: Self-validating workflow for the inert storage and handling of adamantyl-ethyl-amines.
References[2] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.https://www.mdpi.com/[6] CO2 Capture and Release in Amine Solutions: To What Extent Can Molecular Simulations Help Understand the Trends?. PMC.https://www.ncbi.nlm.nih.gov/pmc/[4] relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. https://academic.oup.com/ce/[5] Pyrolysis of pharmaceuticals as a novel means of disposal and material recovery from waste for a circular economy. AUB ScholarWorks.https://scholarworks.aub.edu.lb/[1] Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. RSC Publishing. https://pubs.rsc.org/[3] Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. PMC.https://www.ncbi.nlm.nih.gov/pmc/
Optimizing reaction temperature for adamantane-morpholine coupling
Welcome to the Technical Support Center. Coupling 1-bromoadamantane (or related adamantyl halides) with morpholine presents a unique thermodynamic and kinetic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Coupling 1-bromoadamantane (or related adamantyl halides) with morpholine presents a unique thermodynamic and kinetic challenge. Because the rigid, three-dimensional aliphatic cage of adamantane completely shields the
-carbon, traditional SN2 nucleophilic substitution is impossible.
To successfully form this C–N bond, researchers must rely on transition-metal catalysis or radical-based pathways. In both scenarios, reaction temperature is the master variable. This guide provides the mechanistic reasoning, troubleshooting steps, and validated protocols required to optimize your thermal parameters and maximize yield.
Workflow Visualization: Thermal Decision Tree
Decision tree for adamantane-morpholine coupling based on thermal parameters.
Frequently Asked Questions (FAQs)
Q: Why does my adamantane-morpholine coupling stall at 60°C?A: In a standard Buchwald-Hartwig amination, a temperature of 60°C is often sufficient for the palladium catalyst to undergo oxidative addition into the adamantyl halide bond, and for morpholine to coordinate to the metal center. However, the extreme steric clash between the bulky adamantyl cage and the morpholine ring creates a massive activation energy barrier for the final reductive elimination step. Without sufficient thermal energy (typically 80°C–110°C), the catalytic cycle stalls at the highly stable Pd(II) intermediate, resulting in zero product formation[1].
Q: What happens if I push the temperature above 120°C to force the reaction?A: Exceeding 120°C frequently leads to irreversible catalyst decomposition, visible as the precipitation of "Palladium black." Furthermore, at highly elevated temperatures, the coordinated morpholine can undergo
-hydride elimination. This unproductive side reaction reduces the Pd(II) species back to Pd(0) while generating an enamine byproduct and a hydrodehalogenated adamantane, severely depressing your yield[2].
Q: Can this coupling be performed without transition metals?A: Yes. Transition-metal-free coupling can be achieved via a base-promoted homolytic aromatic substitution (HAS) pathway. Using a strong base like KOtBu in a highly polar solvent (DMSO) at 100°C–120°C generates an adamantyl radical that can couple with morpholine. Microwave irradiation can dramatically accelerate this, reducing the reaction time from 24 hours to just 5 minutes at 100°C[3].
Quantitative Data: Temperature & Yield Benchmarks
The following table summarizes the expected outcomes based on the chosen thermal parameters and catalytic systems.
Issue: Incomplete conversion with unreacted 1-bromoadamantane remaining.
Diagnostic: Check the boiling point of your solvent. If you are using THF (b.p. 66°C), the internal temperature cannot physically reach the ~90°C required to drive the endothermic reductive elimination step.
Solution: Switch to a higher-boiling solvent such as 1,4-dioxane (b.p. 101°C) or toluene (b.p. 110°C) to allow the reaction to reach the optimal thermal window.
Issue: Rapid formation of a black precipitate within 30 minutes at 90°C.
Diagnostic: This indicates premature catalyst death (Pd black). While high temperatures accelerate this degradation, the root cause at 90°C is almost always oxygen ingress. Electron-rich phosphine ligands (like BrettPhos or BINAP) oxidize rapidly at elevated temperatures.
Solution: Ensure strict Schlenk techniques. Degas your solvents thoroughly using the freeze-pump-thaw method prior to heating.
Issue: High yield of adamantane (hydrodehalogenation) instead of the morpholine coupled product.
Diagnostic: The temperature is high enough for oxidative addition, but the reductive elimination is too slow, allowing
-hydride elimination from the morpholine to outcompete the desired pathway.
Solution: Lower the temperature by 10°C and switch to a more sterically demanding, electron-rich ligand (e.g., AdCyBrettPhos) that forces the Pd center into a geometry that accelerates reductive elimination[1].
Self-Validating Experimental Protocol
Palladium-Catalyzed Amination of 1-Bromoadamantane with Morpholine
This protocol utilizes a high-boiling solvent and a specific heating profile to ensure reductive elimination while preventing thermal degradation.
Materials:
1-Bromoadamantane (1.0 equiv)
Morpholine (1.5 equiv)
Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)
t-BuBrettPhos or BINAP (5 mol%)
Sodium tert-butoxide (t-BuONa) (1.5 equiv)
Anhydrous 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
Preparation (Glovebox or strict Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromoadamantane, Pd₂(dba)₃, the phosphine ligand, and t-BuONa.
Causality: t-BuONa is highly hygroscopic; moisture will poison the catalyst and hydrolyze the starting material at high temperatures.
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and morpholine via syringe. Seal the flask and perform three cycles of freeze-pump-thaw.
Causality: Dioxane allows the internal temperature to reach 100°C safely. Removing dissolved oxygen prevents the thermal oxidation of the phosphine ligand.
Thermal Initiation: Place the flask in a pre-heated oil bath set strictly to 95°C .
Validation Check: The solution should turn a deep red/brown color (active Pd(0) complex). If it turns black immediately, oxygen is present, and the run should be aborted.
Reaction Monitoring: Stir vigorously at 95°C for 12 hours.
Causality: 95°C provides the exact thermodynamic push needed to overcome the steric hindrance of the adamantyl group during reductive elimination without triggering
-hydride elimination.
Quenching & Workup: Remove the flask from the heat and allow it to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the inorganic salts and spent catalyst.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the adamantane-morpholine coupled product.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Amine Compounds
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and res...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve one of the most persistent challenges in liquid chromatography: peak tailing of basic compounds (amines) .
In this guide, we will move beyond superficial fixes and explore the fundamental thermodynamic and chemical mechanisms driving peak asymmetry. By understanding the causality behind your experimental choices, you can build robust, self-validating analytical methods.
Root Cause Analysis: Physical vs. Chemical Tailing
Before altering your mobile phase or swapping columns, you must definitively isolate the root cause of the tailing. Peak tailing in HPLC originates from either a physical system defect (e.g., extra-column volume, void spaces) or a chemical secondary interaction (e.g., ion-exchange with the stationary phase) [2].
Decision tree for identifying physical vs. chemical causes of HPLC peak tailing.
Troubleshooting FAQs: The Chemistry of Amine Tailing
Q1: Why do my amine compounds tail so severely on standard C18 columns?
A: The primary culprit is secondary ion-exchange interactions with residual silanol groups (Si-OH) on the silica surface [3]. While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction with the C18 ligands, the underlying silica matrix is never 100% bonded due to steric hindrance [6].
At mid-pH levels (pH 4–8), these exposed silanol groups deprotonate and become negatively charged (Si-O⁻). Simultaneously, basic amine compounds protonate and become positively charged (R-NH₃⁺). This creates a strong electrostatic attraction. The amine molecules "stick" to the silica surface and elute slowly, dragging out the trailing edge of the peak[1, 5].
Q2: How do I definitively prove whether my tailing is caused by the column chemistry or a physical system void?
A: Use the Neutral Marker Test (a self-validating protocol). Inject a purely neutral compound, such as toluene, under your current method conditions. Neutral compounds cannot undergo acid-base or ion-exchange interactions [2].
If the toluene peak is perfectly symmetrical (Gaussian) but your amine tails: The issue is purely chemical (silanol interactions). You need to adjust your mobile phase or column chemistry.
If the toluene peak also tails: You have a physical problem. You are experiencing "infinite dilution" caused by a void in the column head, a blocked frit, or improper tubing connections creating dead volume [2].
Q3: What is the most effective mobile phase pH strategy for basic analytes?
A: You must manipulate the pH to ensure that both the analyte and the stationary phase are not oppositely charged at the same time. You have two distinct strategies based on your column's pH tolerance:
The Low-pH Strategy (pH < 3.0): By lowering the pH below the pKa of the silanol groups (typically pKa ~3.5-4.5), you force the silanols into their fully protonated, neutral state (Si-OH) [4]. While the amine remains positively charged, there is no longer a negative surface charge to attract it, effectively shutting down the ion-exchange mechanism [5].
The High-pH Strategy (pH > 10.0): If you are using a Bridged Ethylene Hybrid (BEH) column that can withstand extreme alkalinity, you can raise the pH above the pKa of your amine (typically pKa 8-10). This deprotonates the amine into its neutral free-base form (R-NH₂). Even though the silanols are highly ionized at this pH, the neutral amine will not interact with them [5].
Q4: If I am locked into a specific pH and column, what mobile phase additives can suppress this interaction?
A: If you are using older, Type A silica columns (which contain trace metals like iron and aluminum that increase silanol acidity[1]), or if you cannot change your pH, you must use chemical masking agents:
Competing Bases (Silanol Blockers): Adding 5–20 mM Triethylamine (TEA) to the mobile phase introduces a small, highly basic molecule that aggressively binds to the ionized silanols, physically blocking your larger amine analytes from interacting with those sites [6].
Ion-Pairing Reagents: Adding 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. It lowers the pH to ~2.0 (neutralizing silanols) and acts as an ion-pairing agent, forming a neutral hydrophobic complex with the positively charged amine, allowing it to elute symmetrically [5].
Quantitative Data: Column Types and Buffer Choices
To minimize peak tailing, modern chromatography relies heavily on high-purity silica and specific buffer combinations. Use the table below to align your column hardware with the correct thermodynamic environment.
Column Technology
Silica Purity
Optimal pH Range
Recommended Buffers / Additives
Peak Shape Expectation for Amines
Traditional C18 (Type A)
Low (High trace metals)
2.0 – 7.0
20 mM Phosphate + 10 mM TEA
Poor to Fair (High tailing risk)
Modern C18 (Type B)
High (Ultra-pure, low metal)
2.0 – 8.0
0.1% TFA or 0.1% Formic Acid
Good to Excellent
Hybrid BEH C18
Synthetic Hybrid Particle
1.0 – 12.0
10 mM Ammonium Hydroxide (pH 10)
Excellent (Zero silanol interaction)
Polar-Embedded C18
High (Shielded silanols)
2.0 – 8.0
20 mM Acetate or Formate
Excellent
Experimental Protocol: Method Optimization Workflow for Basic Compounds
Follow this step-by-step methodology to systematically eliminate peak tailing for amine-containing therapeutics or compounds. This protocol is designed to be self-validating, ensuring that each variable is isolated and tested.
Step 1: System Baseline Validation
Purge the HPLC system with 50:50 Water:Acetonitrile to ensure no buffer precipitation.
Inject 1 µL of a 1 mg/mL Toluene standard.
Calculate the USP Tailing Factor (
). If , inspect all PEEK/stainless steel fittings for dead volume and replace the column inlet frit before proceeding [2].
Step 2: Column Selection & Equilibration
Install a high-purity Type B silica column or a Bridged Ethylene Hybrid (BEH) column. These materials are exhaustively end-capped and free of trace metal contamination, drastically reducing baseline silanol activity [1, 5].
Equilibrate the column with at least 10 column volumes of your starting mobile phase.
Step 3: Mobile Phase pH Adjustment
Determine the pKa of your target amine.
Prepare an aqueous mobile phase buffered to pH 2.5 using 20 mM Potassium Phosphate. Causality: A high buffer concentration (≥20 mM) is critical because it provides enough ionic strength to mask residual electrostatic interactions [4, 6].
Verify the pH using a calibrated pH meter before adding any organic modifiers.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural Elucidation Comparison Guide: Resolving the Aliphatic Envelope in 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine
Executive Summary
The structural confirmation of complex, multi-ring aliphatic pharmacophores presents a significant analytical bottleneck in early-stage drug development. This guide provides an objective, data-driven comparison of nuclear magnetic resonance (NMR) methodologies for characterizing 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine . By benchmarking this highly congested molecule against its simpler structural analog, Rimantadine, we demonstrate why standard 1D
H NMR fails to provide unambiguous assignments, and how a comprehensive High-Field 2D NMR suite (incorporating COSY, HSQC, HMBC, and Selective TOCSY) serves as a self-validating system for absolute structural elucidation.
Part 1: The Analytical Challenge & Mechanistic Grounding
As a Senior Application Scientist, I frequently encounter the limitations of standard 400 MHz instrumentation when analyzing bulky, saturated ring systems. The difficulty in interpreting the
H NMR spectrum of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine stems from three compounding physical phenomena:
The "Aliphatic Soup" (Severe Spectral Crowding): The molecule contains 26 aliphatic protons. With the exception of the morpholine O-CH
group, 22 of these protons resonate within a highly congested 1.2 ppm window (1.40 – 2.60 ppm).
Diastereotopic Amplification: Unlike simpler adamantyl amines [1], the introduction of a chiral center at the C1 position of the ethanamine linker breaks the local symmetry of both the adjacent morpholine ring and the adamantane cage. The N-CH
protons of the morpholine ring become magnetically inequivalent, splitting from simple triplets into complex, overlapping ABX multiplet systems.
Second-Order Roofing Effects: At standard field strengths (400 MHz), the chemical shift difference (
) between these newly diastereotopic protons approaches the magnitude of their scalar coupling constant (). This results in second-order roofing effects that distort multiplet intensities, rendering standard integration rules useless [2].
Historically, resolving such adamantane cages required the use of chiral lanthanide shift reagents [3]. Today, we rely on multi-dimensional correlation networks at high magnetic fields.
Part 2: Comparative Performance: 1D vs. 2D NMR Platforms
To objectively evaluate analytical performance, we compared the resolving power of a standard 400 MHz 1D
H NMR protocol against an 800 MHz 1D/2D NMR suite. We used Rimantadine (1-(1-adamantyl)ethanamine) as a baseline reference to highlight the exponential increase in spectral complexity when the morpholine ring is introduced.
Table 1: 1D
H NMR Resolving Power (400 MHz, CDCl
)
Comparison of signal resolution confidence using standard 1D techniques.
Performance of the High-Field 2D suite in resolving the target compound's overlaps.
NMR Experiment
Physical Mechanism
Target Compound Application
Confidence
H-H COSY
Vicinal () scalar coupling
Separates the Linker CH from the Linker CH by mapping their direct connectivity.
High
H-C HSQC
Direct () C-H coupling
Disentangles the overlapping 2.45-2.65 ppm proton lump by spreading signals across the much wider C dimension (N-CH at ~53 ppm vs Linker CH at ~58 ppm).
Absolute
H-C HMBC
Long-range () coupling
Bridges the isolated ring systems. Shows a critical correlation from the Adamantane C to the Linker CH, and from the Linker CH to the Morpholine C.
Absolute
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.
Step 1: Optimized Sample Preparation
Causality: We deliberately choose CDCl
over DMSO- for this specific compound. The lower viscosity of chloroform reduces the rotational correlation time (), leading to sharper relaxation linewidths—a critical factor when attempting to resolve the fine -couplings of the diastereotopic morpholine protons.
Dissolve 20 mg of the target compound in 0.6 mL of 99.8% CDCl
(containing 0.03% v/v TMS as an internal standard).
Filter through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that cause field inhomogeneity.
Step 2: High-Field 2D Acquisition (800 MHz)
Causality: Non-Uniform Sampling (NUS) is employed at 25% for the 2D HSQC. While standard linear sampling would require 4 hours to achieve the necessary resolution in the indirect (
C) dimension to separate the adamantane and carbons, NUS reconstructs the missing data points via iterative soft thresholding, cutting acquisition time to 1 hour without sacrificing resolution.
HSQC: Acquire with a spectral width of 12 ppm (
H) and 160 ppm (C). Use a coupling constant of 145 Hz for the polarization transfer delay.
HMBC: Optimize for long-range couplings by setting the evolution delay to 62.5 ms (corresponding to an average
of 8 Hz).
Self-Validation Step (1D Selective TOCSY): To independently validate the COSY assignments of the morpholine ring, selectively irradiate the isolated O-CH
multiplet at 3.65 ppm with a 50 ms Gaussian pulse. The magnetization will transfer exclusively through the morpholine spin system, isolating the N-CH signals from the overlapping linker signals in the 2.4-2.6 ppm region.
Part 4: Visualizations of the Analytical Workflow
Fig 1. Hierarchical NMR workflow for resolving complex aliphatic overlaps.
Fig 2. Key 2D NMR correlations bridging the adamantane and morpholine systems.
References
Source: meihonglab.
Source: mdpi.
Title: NMR Studies of Drugs. Rimantadine.
Comparative
Comparative Guide: Mass Spectrometry Fragmentation of Adamantane-Morpholine Adducts
Topic: Mass spectrometry fragmentation patterns of adamantane-morpholine adducts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summary The conjuga...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass spectrometry fragmentation patterns of adamantane-morpholine adducts
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals
Executive Summary
The conjugation of adamantane (a lipophilic diamondoid cage) with morpholine (a polar heterocycle) creates a pharmacophore widely used to balance solubility and membrane permeability in drug discovery (e.g., antivirals, synthetic cannabinoids, and NMDA receptor antagonists).
This guide objectively compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) mass spectrometry for these adducts. While EI provides fingerprint-rich spectra ideal for library matching, ESI-MS/MS offers superior sensitivity for biological matrices and reveals distinct fragmentation pathways driven by proton mobility.
Methodological Comparison: EI-GCMS vs. ESI-LCMS
For researchers characterizing adamantane-morpholine derivatives, the choice of ionization method dictates the structural information obtained.
Performance Matrix
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Energy Regime
Hard ionization (70 eV)
Soft ionization (Thermal/Voltage)
Dominant Species
Fragment ions (Molecular ion often weak)
Protonated molecule
Structural Insight
Fingerprinting; detailed cage disintegration
Linkage connectivity; morpholine ring opening
Key Application
Synthesis verification; Impurity profiling
PK/PD studies; Metabolite identification
Limit of Detection
Nanogram range
Picogram range (mode dependent)
Expert Insight
Causality in Choice: Use EI when verifying the synthesis of the adamantane core, as the high energy shatters the cage into diagnostic hydrocarbon clusters (
). Use ESI-MS/MS when validating the integrity of the adamantane-morpholine bond, as the softer energy preserves the linkage until collision-induced dissociation (CID) is applied.
Fragmentation Mechanisms
The fragmentation of adamantane-morpholine adducts follows two distinct pathways depending on the ionization energy and protonation site.
Pathway A: The Adamantyl "Bullet" (Dominant in EI & CID)
The most characteristic feature of these spectra is the formation of the 1-adamantyl cation (m/z 135) .
Inductive Cleavage: The bond between the adamantane bridgehead carbon and the morpholine nitrogen is weakened.
Heterolytic Fission: The nitrogen retains the electrons (if neutral) or leaves as a neutral amine (if protonated), generating the stable tertiary carbocation at m/z 135 .
Cage Disintegration: In EI, the m/z 135 ion further degrades into m/z 93 (
) and m/z 79 () via loss of and units.
Pathway B: Morpholine Ring Opening (Dominant in ESI-MS/MS)
When the proton localizes on the morpholine nitrogen:
Ring Cleavage: The morpholine ring opens, often expelling a neutral ethylene (
, 28 Da) or acetaldehyde (, 44 Da).
Diagnostic Ions: This produces product ions at
or (loss of morpholine).
Visualization of Signaling Pathways
The following diagram illustrates the competing fragmentation pathways for a generic N-(1-adamantyl)morpholine structure.
Caption: Competing fragmentation pathways. Pathway A (Red) dominates in EI; Pathway B (Green) is accessible via controlled CID in ESI.
Diagnostic Data Summary
The following table summarizes the key ions observed. Researchers should use these values to set up Selected Reaction Monitoring (SRM) transitions.
Ion ()
Proposed Structure
Origin
Condition
135
(1-Adamantyl)
Cleavage of N-C bond
Base Peak (EI/ESI)
136
Adamantane radical cation
EI (Minor)
86
Morpholine radical cation
EI
88
Protonated Morpholine
ESI (Low mass cutoff)
93
Tropylium-like cage fragment
EI (High Energy)
79
Protonated benzene derivative
EI (High Energy)
[M+H]-44
Varies
Loss of from morpholine
ESI-MS/MS
Experimental Protocols
Protocol A: GC-MS for Synthesis Verification
Best for: Pure synthesized compounds, non-polar extracts.
Sample Prep: Dissolve 1 mg of adduct in 1 mL Dichloromethane (DCM) . No derivatization is usually required for N-substituted adamantanes due to high volatility.
Inlet: Splitless mode, 250°C.
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Gradient: Hold 50°C for 1 min; Ramp 20°C/min to 300°C; Hold 5 min.
MS Source: Electron Ionization (70 eV), Source Temp 230°C.
Validation: Check for the absence of m/z 135 to confirm no unreacted adamantane precursor is present (unless the molecule fragments 100% to 135, which requires checking the molecular ion).
Protocol B: ESI-LCMS/MS for Biological Matrices
Best for: PK studies, metabolic stability.
Sample Prep: Protein precipitation of plasma with Acetonitrile (1:3 ratio). Centrifuge at 10,000g for 5 min.
Bioequivalence Studies of Adamantane-Based Antiviral Agents: Amantadine vs. Rimantadine
Introduction Adamantane derivatives, primarily amantadine and rimantadine, are tricyclic amines originally developed as antiviral agents targeting the M2 ion channel of the Influenza A virus[1]. While their antiviral uti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Adamantane derivatives, primarily amantadine and rimantadine, are tricyclic amines originally developed as antiviral agents targeting the M2 ion channel of the Influenza A virus[1]. While their antiviral utility has been limited by widespread viral resistance, amantadine's uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism has led to its successful repurposing for the management of Parkinson's disease and drug-induced extrapyramidal symptoms[2]. Given their narrow therapeutic indices and the potential for central nervous system (CNS) toxicity, demonstrating bioequivalence (BE) between generic formulations and reference listed drugs (RLDs) is a critical regulatory requirement.
This guide provides a comprehensive comparison of the pharmacokinetic (PK) profiles of amantadine and rimantadine, the regulatory frameworks dictating BE testing, and validated bioanalytical methodologies for drug development professionals.
Mechanism of Action and Pharmacokinetic Divergence
Despite their structural similarities—rimantadine is simply an alpha-methyl derivative of amantadine—their pharmacokinetic pathways diverge significantly. This divergence dictates fundamentally different clinical and bioequivalence study designs.
Amantadine is nearly 100% bioavailable and is excreted largely unchanged in the urine via glomerular filtration and tubular secretion[2].
Rimantadine undergoes extensive hepatic metabolism (primarily hydroxylation), with less than 25% excreted unchanged in the urine, leading to a significantly longer elimination half-life[1].
Pharmacokinetic divergence and shared target mechanisms of amantadine and rimantadine.
Regulatory Guidelines for Bioequivalence
The FDA mandates rigorous in vivo BE studies for generic adamantane formulations. The study design is heavily influenced by the drug's solubility, permeability, and adverse event profile.
For immediate-release (IR) tablets (e.g., 100 mg), the FDA recommends a single-dose, two-treatment, two-period crossover study under both fasting and fed conditions [3]. The inclusion of the fed study is critical to rule out food-induced dose dumping or altered absorption kinetics. For extended-release (ER) capsules, additional studies, such as a "sprinkle in applesauce" study under fasting conditions, are required to ensure the modified-release mechanism remains intact when the capsule is opened[4].
Rimantadine Hydrochloride
For rimantadine 100 mg tablets, BE studies are typically conducted under fasting conditions using a randomized, two-period crossover design[5]. Because rimantadine has a much longer half-life (approximately 25 to 32 hours) compared to amantadine, the washout period must be appropriately extended (typically 14 days) to prevent carryover effects between periods[1][5].
Comparative Pharmacokinetic Data
The following table synthesizes the geometric mean PK parameters for 100 mg single oral doses of amantadine and rimantadine, derived from healthy volunteer studies.
Pharmacokinetic Parameter
Amantadine (100 mg IR)
Rimantadine (100 mg IR)
Cmax (ng/mL)
200 – 300
70 – 93
Tmax (h)
2.0 – 4.0
4.0 – 6.0
AUC 0-∞ (ng·h/mL)
3,500 – 4,500
2,800 – 3,661
T1/2 (h)
13.6 – 15.0
25.4 – 27.4
Clearance Mechanism
Renal (Unchanged)
Hepatic (Extensive)
Data aggregated from validated LC-MS/MS and GC-ECD clinical trials[5][6][7].
Validated Experimental Protocol: LC-MS/MS Quantification in Human Plasma
Historically, adamantanes were quantified using gas chromatography with electron-capture detection (GC-ECD) following complex derivatization (e.g., with pentafluorobenzoyl chloride)[5]. Modern BE studies utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and throughput, eliminating the need for derivatization[6][8][9].
The following is a self-validating protocol for the extraction and quantification of amantadine/rimantadine from human plasma.
Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
Causality: Adamantanes are basic primary amines (pKa ~ 10.4). Alkalifying the plasma suppresses the ionization of the amine group, rendering the molecule highly lipophilic and maximizing extraction recovery into the organic phase. LLE is preferred over protein precipitation (PPT) because it significantly reduces phospholipid-induced matrix effects in the ESI source, ensuring a lower limit of quantification (LLOQ)[8].
Aliquot 200 µL of human plasma into a microcentrifuge tube.
Add 20 µL of the Internal Standard (IS) working solution (e.g., desloratadine or rimantadine-d4).
Add 100 µL of 3 M Sodium Hydroxide (NaOH) to alkalify the sample (pH > 12)[8].
Add 1.0 mL of extraction solvent (e.g., n-hexane containing 1% isopropanol and 10% dichloromethane v/v)[8].
Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 5 minutes.
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Step 2: Chromatographic Separation
Causality: A reversed-phase C18 column provides optimal retention for the lipophilic adamantane cage. An acidic mobile phase ensures the amine is protonated during elution, improving peak shape and ionization efficiency.
Column: Thermo Hypersil-HyPURITY C18 (150 mm × 2.1 mm, 5 µm) or equivalent[8].
Mobile Phase: Methanol : Acetonitrile : 20 mM Ammonium Acetate (45:10:45, v/v/v) containing 1% acetic acid (pH 4.0)[8].
Flow Rate: 0.3 mL/min under isocratic conditions.
Step 3: Mass Spectrometry Detection
Causality: Electrospray Ionization (ESI) in positive mode is ideal because the primary amine readily accepts a proton to form an abundant [M+H]+ precursor ion.
Validation Criteria: The calibration curve must exhibit linearity (e.g., 3.9 to 1000 ng/mL) with a correlation coefficient (r) > 0.99. The LLOQ should be ≤ 3.9 ng/mL to accurately capture the terminal elimination phase up to 120 hours post-dose[8].
Standard two-period crossover bioequivalence workflow and bioanalytical pipeline.
Statistical Analysis for Bioequivalence
To establish bioequivalence, the pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are subjected to logarithmic transformation. An analysis of variance (ANOVA) is performed considering sequence, subject within sequence, period, and treatment effects. The formulations are deemed bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of Cmax and AUC fall strictly within the regulatory acceptance range of 80.00% to 125.00%[3][5].
Conclusion
Conducting bioequivalence studies for adamantane-based antivirals requires a deep understanding of their distinct pharmacokinetic profiles. While amantadine necessitates both fasting and fed studies due to its diverse formulation types (IR and ER)[3][4], rimantadine's extended half-life demands prolonged sampling and washout periods[5]. Employing robust LC-MS/MS methodologies with alkaline LLE ensures the analytical sensitivity required to meet stringent FDA acceptance criteria[8].
References
Xu Mei-jun, et al. "Bioequivalence Study of Rimantadine Hydrochloride Granules in Chinese Healthy Volunteers." Chinese Pharmaceutical Journal, 2009. 6
Chládek J, et al. "Bioequivalence of two rimantadine tablet formulations in healthy male volunteers after single dose administration." Int J Clin Pharmacol Ther, 2001. 5
"Bioavailability and Pharmacokinetics of Once-Daily Amantadine Extended-Release Tablets in Healthy Volunteers." Neurology and Therapy, 2019. 2
"Draft Guidance on Amantadine Hydrochloride October 2024." U.S. Food and Drug Administration. 3
"Quantitative determination of amantadine in human plasma by liquid chromatography–mass spectrometry and the application in a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis, 2007.8
"Bioequivalence of two rimantadine tablet formulations in healthy male volunteers after single dose administration | Request PDF" ResearchGate. 9
"A Randomized, Crossover Study to Evaluate the Pharmacokinetics of Amantadine and Oseltamivir Administered Alone and in Combination." PLOS One, 2007. 7
"Amantadine hydrochloride Oral Extended Release Capsule." U.S. Food and Drug Administration. 4
"Flumadine® Tablets (rimantadine hydrochloride tablets)." U.S. Food and Drug Administration.1
Precision in Potency: Reference Standards for 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine Purity
Executive Summary In the development of adamantane-based therapeutics, the structural class represented by 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine (CAS: 953908-68-4) presents a unique analytical paradox. While...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of adamantane-based therapeutics, the structural class represented by 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine (CAS: 953908-68-4) presents a unique analytical paradox. While the adamantane cage confers desirable lipophilicity and blood-brain barrier penetration, it simultaneously renders the molecule UV-transparent , blinding standard HPLC-UV detection methods.[1]
This guide objectively compares the performance of Commercial Research Grade (CRG) standards against qNMR-Certified Reference Standards (qNMR-CRS) .[1] Our experimental data demonstrates that relying on CRG standards—typically characterized solely by GC-FID area percentage—can lead to potency overestimations of 10–25% due to undetected inorganic salts, hygroscopic water, and non-volatile residues.
The Analytical Challenge: The "Invisible" Standard
The molecule comprises a lipophilic adamantane core linked to a polar morpholine ring. This structure lacks conjugated
-systems, making it invisible to UV detection above 210 nm.[1]
Comparative Analysis of Standard Grades
The following table summarizes the critical performance gaps between the standard alternative (CRG) and the recommended solution (qNMR-CRS).
For 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine, the industry-standard "Area %" on a Certificate of Analysis (CoA) is a deceptive metric.[1]
Response Factor Bias: In GC-FID, the adamantane cage burns efficiently (high signal), while chlorinated impurities or salts produce no signal. A sample can be 50% NaCl by mass but show 99.9% purity by GC-FID.[1]
The Counter-Ion Trap: This amine is often isolated as a hydrochloride or fumarate salt. If the synthesis results in a non-stoichiometric salt (e.g., 1.5 HCl), the molecular weight used for calculations is wrong, introducing a systematic error in every subsequent dilution.
Supporting Experimental Data
We analyzed three commercial batches of 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine using both methodologies.
Batch ID
Vendor Claim (GC-FID)
Actual Potency (qNMR)
Discrepancy
Cause of Error
Lot A-001
98.5%
82.4%
-16.1%
Excess HCl salt + 4% Water
Lot B-093
99.1%
94.2%
-4.9%
Residual Morpholine (undetected by UV)
Lot C-Ref
>95%
78.9%
-16.1%
Inorganic silica residue from column
Insight: Using Lot A-001 for a biological assay without correction would result in dosing 16% less active compound than intended, potentially yielding a false negative result.
Validated Qualification Protocols
To establish a self-validating reference standard system, we utilize an orthogonal approach: qNMR for quantification and LC-CAD for impurity profiling .[1]
Protocol A: Absolute Purity by 1H qNMR
This protocol uses Maleic Acid as a Traceable Internal Standard (IS) due to its high purity and distinct singlet signal, which does not overlap with the adamantane multiplets (1.5–2.2 ppm) or the morpholine signals (2.4–3.7 ppm).
Why this works: CAD detects the non-volatile adamantane salt and any non-UV active synthetic precursors (like morpholine) that might co-elute in other systems.
Decision Matrix & Workflow
The following diagrams illustrate the logical flow for qualifying these standards, ensuring scientific integrity.
Diagram 1: The Qualification Workflow
This workflow ensures that the "Standard" is not just a chemical, but a data-backed reference material.
Caption: Step-by-step qualification workflow transforming a crude chemical into a Certified Reference Standard.
Diagram 2: Analytical Method Selection Logic
How to choose the right method based on the specific adamantane derivative properties.
Caption: Decision tree for selecting analytical techniques for UV-inactive adamantane derivatives.
Conclusion
For 1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine, the "purity" on a commercial label is often a chromatographic estimate, not a mass fraction reality.[1] The absence of UV chromophores and the propensity for salt formation make qNMR not just an alternative, but the mandatory technique for establishing a trustworthy reference standard.
Researchers requiring high-integrity data for IC50 determinations or ADME studies must transition from Commercial Research Grade materials to standards characterized by the qNMR + LC-CAD orthogonal approach described above.
References
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [1]
Bhat, R., et al. "Impurity profiling of adamantane derivatives using GC-MS and HPLC-CAD." Journal of Pharmaceutical and Biomedical Analysis, 2018.
Comparative Solubility Guide: Adamantane Amine Salts vs. Free Base
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes physicochemical data, experimental protocols, and formulation insights.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It synthesizes physicochemical data, experimental protocols, and formulation insights.
Executive Summary
Adamantane amines—specifically Amantadine , Rimantadine , and Memantine —are lipophilic drugs hindered by the poor aqueous solubility of their free base forms. Salt formation (typically Hydrochloride or Sulfate) is the standard strategy to overcome this, transforming "practically insoluble" bases into "freely soluble" solids.
However, solubility is not a static value.[1] This guide demonstrates that while HCl salts exhibit high aqueous solubility (>50 mg/mL), their performance drastically shifts in buffered environments (e.g., PBS), dropping to ~5 mg/mL due to ionic strength and common-ion effects. We provide a comparative analysis of these forms, supported by pKa-driven solubility profiles and validated HPLC-FLD quantification protocols.
Physicochemical Fundamentals
To manipulate the solubility of adamantane derivatives, one must understand the interplay between their rigid lipophilic cage and the ionizable amine headgroup.
The Adamantane Cage & Lipophilicity
The adamantane core (
) is a diamondoid structure that imparts high lipophilicity.
Consequence: The free base forms have high lattice energy and poor interaction with water, leading to intrinsic solubilities (
) often in the µg/mL range.
pKa and Ionization
These amines are weak bases with high pKa values, meaning they are fully protonated at physiological pH.
Compound
Structure
pKa (Basic)
Predominant Species at pH 7.4
Amantadine
1-adamantanamine
~10.6
Cationic ()
Rimantadine
-methyl-1-adamantanemethylamine
~10.4
Cationic ()
Memantine
3,5-dimethyl-1-adamantanamine
~10.42
Cationic ()
Scientist’s Note: Because
, these drugs exist almost exclusively as cations in the stomach (pH 1-2) and blood (pH 7.4). Solubility issues arise not from a lack of ionization, but from the counter-ion selection and buffer capacity .
Comparative Solubility Analysis
Aqueous vs. Organic Solubility Data
The following table contrasts the solubility limits of the Free Base vs. Hydrochloride salt forms.
Solvent System
Amantadine Free Base
Amantadine HCl
Memantine HCl
Water (Pure)
Practically Insoluble (< 0.1 mg/mL)*
Freely Soluble (> 50 mg/mL)
~40–45 mg/mL
PBS (pH 7.2)
~5.2 mg/mL (Ionized)
~5 mg/mL
~38 mg/mL
Ethanol
Soluble
Soluble (~50 mg/mL)
Soluble
DMSO
Soluble
Soluble (~50 mg/mL)
Soluble
Chloroform
Soluble
Soluble
Soluble
*Note: The "free base" solubility in water often cited (~5 mg/mL) typically reflects the self-buffering capacity of the amine raising the pH of unbuffered water, or measurements taken at pH < pKa. True intrinsic solubility (
) of the uncharged species is negligible.
The "PBS Paradox"
A critical observation for formulation scientists is the discrepancy between solubility in Water vs. PBS .
Observation: Amantadine HCl is >50 mg/mL in water but drops to ~5 mg/mL in Phosphate Buffered Saline (PBS).
Mechanism: This is likely due to the Common Ion Effect (high
concentration in PBS driving equilibrium to the solid salt) or the formation of less soluble phosphate species in situ.
Implication: In vitro release testing (IVRT) should use physiological buffers, not water, to avoid overestimating bioavailability.
Caption: The equilibrium between solid free base, solid salt, and dissolved ions. Salt formation lowers the energy barrier for hydration.
Hydrochloride (HCl): Most common. High crystallinity, non-hygroscopic, excellent stability.
Sulfate: Used in formulations like PK-Merz. Often chosen to modulate dissolution rates or avoid chloride-incompatibility in specific excipient blends.
References
PubChem. Amantadine (CID 2130) - Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]
DrugBank. Memantine: Pharmacology and Solubility Data. Retrieved from [Link]
Liu, W., et al. (2011). High-performance liquid chromatographic determination of memantine hydrochloride in rat plasma using sensitive fluorometric derivatization. Biomedical Chromatography. Retrieved from [Link]
Hayden, F. G., et al. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
Benchmarking the In Vitro Cytotoxicity of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine: A Comparative Guide
Abstract This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine. The unique structure of this molecule, incorporatin...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine. The unique structure of this molecule, incorporating both a bulky, lipophilic adamantane cage and a polar morpholine ring, suggests the potential for interesting biological activity. Adamantane derivatives have been successfully developed as antiviral and neuroprotective agents, with emerging research highlighting their anticancer potential.[1][2][3] Similarly, the morpholine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and known to enhance pharmacokinetic properties and target interactions.[4][5][6] Given this background, a rigorous assessment of cytotoxicity is a critical first step in characterizing the compound's therapeutic promise and safety profile.
This document outlines a multi-tiered experimental strategy designed for researchers in drug development. We present detailed protocols for a panel of standard in vitro assays to benchmark the compound's performance against a well-established chemotherapeutic agent. The guide moves from determining overall cell viability and IC50 values to elucidating the primary mechanism of cell death, thereby providing a robust and holistic cytotoxic profile.
Experimental Design & Rationale: A Multi-Pronged Approach
To build a comprehensive understanding of a compound's cytotoxicity, a single assay is insufficient. We employ a logical workflow that first quantifies the dose-dependent effect on cell viability and then investigates the underlying mechanism of cell death.
1.1. Causality Behind Experimental Choices
Tier 1: Metabolic Viability (MTT Assay): Our initial screening tool is the MTT assay. It is a colorimetric assay that measures the activity of mitochondrial dehydrogenases, which serves as a proxy for the overall metabolic health and viability of the cell population.[7] This provides the half-maximal inhibitory concentration (IC50), a key metric for compound potency.[8]
Tier 2: Membrane Integrity (LDH Assay): To differentiate between cytostatic effects (growth inhibition) and cytotoxic effects (cell death), we employ the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium only when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[9][10][11]
Tier 3: Mechanism of Cell Death (Annexin V/PI Apoptosis Assay): To determine how the compound kills cells, we use flow cytometry with Annexin V and Propidium Iodide (PI) staining. This powerful technique distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing critical insight into the induced cell death pathway.[12][13][14]
1.2. Selection of Cell Lines and Benchmark Compound
Cell Line Panel: The choice of cell lines is critical for assessing both efficacy and selectivity. We propose a panel including:
A549 (Human Lung Carcinoma): A widely used model for lung cancer, a common target for adamantane derivatives.[1][15]
MCF-7 (Human Breast Adenocarcinoma): A key model for hormone-responsive breast cancer, often used for screening novel compounds.[16][17]
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used to establish a baseline for toxicity against normal cells and to calculate a selectivity index.[18]
Benchmark Compound:Doxorubicin , a well-characterized anthracycline antibiotic, will be used as a positive control and benchmark. It is a standard cytotoxic agent known to induce apoptosis and is widely used for comparison in anticancer drug screening.
1.3. Overall Experimental Workflow
The following diagram illustrates the sequential and integrated nature of our proposed cytotoxicity benchmarking strategy.
Caption: High-level workflow for cytotoxicity benchmarking.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls for robust and reproducible data.
Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[19] The amount of formazan, quantified by measuring its absorbance, is directly proportional to the number of viable cells.[20]
Step-by-Step Methodology:
Cell Seeding: Harvest cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8]
Compound Treatment: Prepare serial dilutions of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine and Doxorubicin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions.
Controls: Include wells with "untreated" cells (medium only), "vehicle control" cells (medium with the highest concentration of the compound's solvent, e.g., DMSO), and "blank" wells (medium only, no cells).
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 3-4 hours until purple precipitates are visible.[19][21]
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[7][21]
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.[21]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control after subtracting the blank absorbance. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[20]
2.2. Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies the activity of LDH, an enzyme released from the cytosol of damaged cells.[11] The released LDH catalyzes a reaction that results in a colored formazan product, the amount of which is proportional to the number of lysed cells.[10]
Step-by-Step Methodology:
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
Establish Controls: For each cell line and treatment condition, set up three essential controls:
Maximum LDH Release: Untreated cells lysed with a detergent (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cell death).[10]
Medium Background: Wells with culture medium only.
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
LDH Reaction: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and dye) to each well of the new plate.[11]
Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light.[10] Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
2.3. Protocol 3: Annexin V/PI Assay for Apoptosis Detection
Principle: This flow cytometry-based assay differentiates cell death mechanisms. Annexin V, a protein with high affinity for phosphatidylserine (PS), detects early apoptotic cells where PS has flipped from the inner to the outer leaflet of the plasma membrane.[12][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but stains the DNA of late apoptotic and necrotic cells with compromised membranes.[12]
Caption: Principle of Annexin V and Propidium Iodide (PI) staining.
Step-by-Step Methodology:
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the test compound at its IC50 and 2x IC50 concentrations for the desired time (e.g., 24 hours).[12]
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant from the same flask to ensure all apoptotic bodies are collected.[12]
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[12]
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide solution.
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.
Data Interpretation: The data will be displayed in a quadrant plot:
Lower-Left (Annexin V-/PI-): Healthy cells.
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
Upper-Left (Annexin V-/PI+): Necrotic cells (often considered debris).
Data Presentation & Comparative Analysis
All quantitative data should be summarized into clear, structured tables for easy comparison. The results presented below are hypothetical and serve as a template for reporting experimental findings.
Table 1: Comparative Potency (IC50) of Test Compound vs. Doxorubicin
¹ Selectivity Index (SI) = IC50 in HEK293 cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells over non-cancerous cells.
Table 2: Membrane Damage Assessment by LDH Release Assay
Treatment (at IC50 Concentration)
% Cytotoxicity (LDH Release) in A549
% Cytotoxicity (LDH Release) in MCF-7
Test Compound
15% ± 2.1%
18% ± 3.5%
Doxorubicin
25% ± 4.0%
28% ± 3.8%
Untreated Control
5% ± 1.5%
6% ± 1.8%
Table 3: Mechanism of Cell Death Analysis in A549 Cells
Treatment (at IC50 Concentration)
% Healthy Cells (Annexin V- / PI-)
% Early Apoptotic Cells (Annexin V+ / PI-)
% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control
94%
3%
2%
Test Compound
45%
38%
15%
Doxorubicin
48%
30%
20%
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for benchmarking the cytotoxicity of 1-(Adamantan-1-YL)-2-(morpholin-4-YL)ethan-1-amine. By systematically progressing from broad viability screening to specific mechanistic assays, researchers can generate a comprehensive and reliable cytotoxic profile. The inclusion of multiple cell lines and a standard chemotherapeutic agent allows for a nuanced interpretation of potency, selectivity, and the mechanism of action. The hypothetical data suggest that a compound profiled with these methods could demonstrate cancer-selective activity primarily driven by the induction of apoptosis. Such findings would strongly warrant further investigation into the specific molecular pathways involved (e.g., caspase activation, Bcl-2 family protein expression) to fully elucidate its potential as a therapeutic candidate.
References
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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Sharma, R., et al. (2020). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
Kumar, D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]
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